Product packaging for 3-bromo-1-methylquinolin-2(1H)-one(Cat. No.:CAS No. 941-91-3)

3-bromo-1-methylquinolin-2(1H)-one

Cat. No.: B1266966
CAS No.: 941-91-3
M. Wt: 238.08 g/mol
InChI Key: FSLMLEUYCWVPBN-UHFFFAOYSA-N
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Description

3-bromo-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1266966 3-bromo-1-methylquinolin-2(1H)-one CAS No. 941-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMLEUYCWVPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296250
Record name 3-bromo-1-methylquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-91-3
Record name 941-91-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-bromo-1-methylquinolin-2(1H)-one. While specific biological activities and defined signaling pathways for this particular compound are not extensively documented in current literature, this guide also explores the known biological relevance of the broader quinolin-2(one) class of molecules to provide a basis for future research and drug development endeavors.

Core Chemical Properties

This compound is a halogenated derivative of N-methylquinolinone. The presence of the bromine atom at the 3-position and the methyl group on the nitrogen atom significantly influences its physicochemical properties and reactivity.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
CAS Number 941-91-3[1]
Predicted pKa -1.31 ± 0.40[1]
Predicted Solubility 0.9 g/L (at 25 °C)[1]

Synthesis

Conceptual Experimental Protocol: Bromination of 1-methylquinolin-2(1H)-one

This protocol is a generalized procedure and may require optimization.

Materials:

  • 1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Benzoyl peroxide (initiator)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Filtration apparatus

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-methylquinolin-2(1H)-one in an appropriate solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with a saturated sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 1-methylquinolin-2(1H)-one in solvent add_reagents Add NBS and Benzoyl Peroxide start->add_reagents reflux Reflux and Monitor by TLC add_reagents->reflux cool Cool to Room Temperature reflux->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash Wash with Na₂SO₃, NaHCO₃, and Brine filter_succinimide->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize

Synthetic and purification workflow for this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinolinone ring system and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~8.0s
H-5~7.8d
H-6~7.4t
H-7~7.7t
H-8~7.6d
N-CH₃~3.7s

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~160
C-Br~115
Aromatic C-H120-140
Aromatic C-q118-145
N-CH₃~30

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (amide)1650-1680
C=C (aromatic)1580-1620
C-H (aromatic)3000-3100
C-N1250-1350
C-Br550-750

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

IonExpected m/z
[M]⁺ (C₁₀H₈⁷⁹BrNO)⁺~237
[M+2]⁺ (C₁₀H₈⁸¹BrNO)⁺~239

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, the quinolin-2(one) scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of quinolin-2(one) have been reported to exhibit a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

One notable target for quinolinone derivatives is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Some substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of PDK1, a key kinase in this pathway.[4] Inhibition of PDK1 would disrupt the downstream signaling cascade, potentially leading to decreased cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a quinolinone derivative could inhibit the PI3K/Akt signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Promotes Compound 3-bromo-1-methyl- quinolin-2(1H)-one (Hypothetical Inhibitor) Compound->PDK1 Inhibits

Hypothetical inhibition of the PI3K/Akt pathway by a quinolinone derivative.

Conclusion

This compound is a synthetic heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a summary of its known and predicted chemical properties and a framework for its synthesis and characterization. While its specific biological activities remain to be elucidated, the broader class of quinolin-2(one) derivatives has shown promise as modulators of key cellular signaling pathways, suggesting that this compound could be a valuable scaffold for the development of novel therapeutic agents. Further experimental studies are required to fully characterize this compound and explore its biological potential.

References

An In-depth Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 941-91-3

This technical guide provides a comprehensive overview of 3-bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, spectroscopic characterization, and potential biological activities, supported by experimental protocols and data analysis.

Chemical Data Summary

PropertyValueReference
CAS Number 941-91-3[1][2]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Synonyms N-Methyl-3-bromo-2(1H)-quinolinone[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: the N-methylation of 3-bromoquinolin-2(1H)-one or the bromination of 1-methylquinolin-2(1H)-one. The latter is often more practical.

Step 1: Synthesis of 1-methylquinolin-2(1H)-one (Precursor)

A common method for the synthesis of N-alkylated quinolinones is the Conrad-Limpach-Knorr reaction, followed by N-alkylation.

Step 2: Bromination of 1-methylquinolin-2(1H)-one

Materials and Reagents:

  • 1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Glacial acetic acid or chloroform

  • Benzoyl peroxide (optional, as a radical initiator)

Experimental Protocol:

  • Dissolve 1-methylquinolin-2(1H)-one in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise to the stirred solution at room temperature. The reaction may be initiated with a catalytic amount of benzoyl peroxide if using NBS.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with a sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

The following diagram illustrates the general experimental workflow for the synthesis and purification of a bromo-quinolinone derivative.

G start Start: 1-methylquinolin-2(1H)-one bromination Bromination (NBS or Br2 in Acetic Acid/Chloroform) start->bromination workup Aqueous Workup (Extraction with organic solvent) bromination->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Product: this compound characterization->end

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectral data for this compound is not extensively published, the expected data based on its structure and data from similar compounds are summarized below.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring and a singlet for the N-methyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring.

Spectroscopic Data Expected Chemical Shifts (ppm) and Multiplicities
¹H NMR (in CDCl₃) Aromatic protons (H4, H5, H6, H7, H8): δ 7.0-8.5 (multiplets); N-CH₃: δ ~3.7 (singlet)
¹³C NMR (in CDCl₃) C=O: δ ~160; Aromatic/olefinic carbons: δ 115-145; N-CH₃: δ ~30
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic C-H and C=C bonds.

Functional Group Expected Wavenumber (cm⁻¹)
C=O (amide carbonyl)1650-1680
C=C (aromatic)1500-1600
C-H (aromatic)3000-3100
C-Br500-600
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. A characteristic feature will be the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]

m/z Interpretation
237, 239Molecular ion peaks ([M]⁺, [M+2]⁺)
158Fragment from the loss of Br

Potential Biological Activities and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5] While specific biological data for this compound is limited, its structural similarity to other biologically active quinolinones suggests it may have potential as a therapeutic agent.

Anticancer and Antibacterial Potential

Many quinolinone derivatives have been investigated for their anticancer activity, often through mechanisms involving the inhibition of key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Several quinoline-based compounds have been identified as inhibitors of this pathway.[6][7]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for quinolinone-based anticancer drugs.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinolinone Quinolinone Derivatives Quinolinone->PI3K Inhibition Quinolinone->AKT Inhibition Quinolinone->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for quinolinone derivatives.

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a suitable density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental investigation is warranted to fully elucidate its synthetic pathways and biological activities.

References

Technical Guide: 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines potential synthetic methodologies, and explores the broader context of the biological activity of related quinolinone derivatives.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in research and development.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.08 g/mol [1][2]
CAS Number 941-91-3[1][2]

Synthetic Methodologies

General Experimental Protocol: Synthesis of Substituted Quinolin-2(1H)-ones

The synthesis of quinolin-2(1H)-one derivatives often involves the construction of the core heterocyclic structure followed by functionalization, or the use of appropriately substituted precursors in a cyclization reaction. A common strategy is the bromination of a precursor quinolinone.

Materials and Reagents:

  • 1-methylquinolin-2(1H)-one

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), molecular bromine)

  • Solvent (e.g., glacial acetic acid, chloroform)

  • Radical initiator (e.g., benzoyl peroxide), if required

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Dissolution: Dissolve the starting material, 1-methylquinolin-2(1H)-one, in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

  • Addition of Brominating Agent: To this solution, add the brominating agent (e.g., NBS) portion-wise. The reaction may be conducted in the presence of a catalytic amount of a radical initiator.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching excess reagent, extraction with an organic solvent, and washing with aqueous solutions to remove impurities.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent or column chromatography on silica gel are common methods to obtain the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis cluster_purification Purification start 1-methylquinolin-2(1H)-one dissolution Dissolution in Solvent start->dissolution bromination Addition of Brominating Agent dissolution->bromination reaction Reaction Monitoring (TLC) bromination->reaction workup Work-up and Extraction reaction->workup purify Recrystallization or Chromatography workup->purify characterization Characterization (NMR, MS) purify->characterization end Pure this compound characterization->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways of Quinolinone Derivatives

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of quinolin-2(1H)-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

Quinolinone derivatives have been identified as inhibitors of several key signaling pathways implicated in disease. For instance, various derivatives have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] Inhibition of these receptors can disrupt downstream signaling cascades that are critical for cancer cell proliferation and survival.

Other research has pointed to the inhibition of Cyclin-Dependent Kinase 5 (CDK5), a key enzyme in neurodegenerative disorders, by certain quinolin-2(1H)-one derivatives.[5] Furthermore, some quinoline compounds have been found to interfere with the Hedgehog-GLI signaling pathway, which is involved in embryonic development and can be aberrantly activated in some cancers.[6] The ability of some derivatives to act as topoisomerase inhibitors highlights another mechanism for their antiproliferative effects.

Representative Signaling Pathway: EGFR/HER-2 Inhibition

The diagram below illustrates a simplified representation of the EGFR/HER-2 signaling pathway, which is a common target for quinolinone-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS HER2 HER-2 PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinolinone Inhibitor Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR/HER-2 signaling pathway and its inhibition by quinolinone derivatives.

References

Spectroscopic and Synthetic Elucidation of 3-bromo-1-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 3-bromo-1-methylquinolin-2(1H)-one (CAS No. 941-91-3). Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages established knowledge of structurally similar quinolinone derivatives to present predicted spectroscopic data and a robust, adaptable experimental protocol. The information herein serves as a valuable resource for the synthesis, purification, and structural characterization of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound possesses a core quinolinone scaffold, a bicyclic aromatic system consisting of a benzene ring fused to a pyridinone ring. The key structural features include a bromine atom at the C3 position, a methyl group attached to the nitrogen atom at position 1, and a carbonyl group at C2.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 941-91-3[1]

  • Molecular Formula: C₁₀H₈BrNO[1]

  • Molecular Weight: 238.08 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound, based on the analysis of closely related compounds. These values provide a reference for the identification and characterization of the target molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The expected chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.0 - 8.2sH4
~ 7.6 - 7.8mH5, H7
~ 7.2 - 7.4mH6, H8
~ 3.7sN-CH₃

Note: Predicted values are based on the analysis of similar quinolinone structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are outlined in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160C2 (C=O)
~ 140C8a
~ 138C4
~ 132C7
~ 129C5
~ 123C6
~ 115C8
~ 114C4a
~ 105C3
~ 30N-CH₃

Note: Predicted values are based on the analysis of similar quinolinone structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 3.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretch (aromatic)Aromatic C-H
~ 2950 - 2850C-H stretch (aliphatic)N-CH₃
~ 1650C=O stretch (amide)Quinolinone C=O
~ 1600, 1480C=C stretch (aromatic)Aromatic C=C
~ 600 - 500C-Br stretchC-Br
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass-to-charge ratios (m/z) for key fragments of this compound are detailed in Table 4. A characteristic feature will be the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Table 4: Expected Mass Spectrometry Data

m/zIon FragmentInterpretation
237/239[M]⁺Molecular ion peak (presence of Br isotopes)
158[M - Br]⁺Loss of a bromine atom
130[M - Br - CO]⁺Subsequent loss of carbon monoxide

Experimental Protocols

The following sections outline a proposed synthetic route and general protocols for the spectroscopic analysis of this compound, adapted from established methods for analogous compounds.[2][3]

Synthesis of this compound

A plausible synthetic route involves the bromination of 1-methylquinolin-2(1H)-one.

Materials and Reagents:

  • 1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylquinolin-2(1H)-one (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

  • Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Start 1-methylquinolin-2(1H)-one Bromination Bromination with NBS Start->Bromination Workup Aqueous Workup Bromination->Workup Purification Recrystallization Workup->Purification Product Pure 3-bromo-1-methyl- quinolin-2(1H)-one Purification->Product NMR 1H & 13C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-bromo-1-methylquinolin-2(1H)-one, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of spectral data, experimental protocols, and data interpretation workflows.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H4~8.0 - 8.2s-
H5~7.6 - 7.8d~8.0
H6~7.2 - 7.4t~7.5
H7~7.5 - 7.7t~7.5
H8~7.3 - 7.5d~8.0
N-CH₃~3.7s-

Note: These are estimated values based on spectral data from similar quinolinone structures. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a quinolinone derivative like this compound is detailed below.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[1] The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

    • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

G Figure 1: Workflow for ¹H NMR Spectral Interpretation A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Chemical Shift Analysis C->D E Integration Analysis C->E F Multiplicity and Coupling Constant Analysis C->F G Structural Assignment D->G E->G F->G H Final Structure Confirmation G->H

Caption: Workflow for ¹H NMR Spectral Interpretation

Structural Elucidation

The interpretation of the ¹H NMR spectrum is key to confirming the structure of this compound.

  • Chemical Shift: The downfield chemical shifts of the aromatic protons are characteristic of the quinolinone ring system. The singlet for the H4 proton is a key indicator of substitution at the 3-position.

  • Integration: The relative integration of the proton signals should correspond to the number of protons in each environment (e.g., the N-CH₃ signal should integrate to 3 protons relative to the aromatic protons).

  • Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons (doublets and triplets) and their corresponding coupling constants provide information about the connectivity of the protons on the benzene ring.

By combining these pieces of information, a complete and unambiguous assignment of the proton signals to the molecular structure can be achieved, thus confirming the identity and purity of this compound.

References

13C NMR Analysis of 3-bromo-1-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-bromo-1-methylquinolin-2(1H)-one. This document outlines the expected 13C NMR spectral data, provides a detailed experimental protocol for data acquisition, and includes visualizations to illustrate the molecular structure and the analytical workflow.

Data Presentation: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C2158 - 162The carbonyl carbon (C=O) is expected to be significantly deshielded, appearing at a low field.
C3105 - 110The bromine substituent at this position will cause a downfield shift compared to an unsubstituted C3, but the carbon remains relatively shielded.
C4140 - 145This quaternary carbon is adjacent to the bromine-substituted carbon and part of the conjugated system, leading to a downfield shift.
C4a118 - 122A quaternary carbon at the ring junction, its chemical shift is influenced by the fused aromatic ring.
C5128 - 132Aromatic CH carbon, its chemical shift is typical for a benzene ring fused to a heterocyclic system.
C6122 - 126Aromatic CH carbon.
C7130 - 135Aromatic CH carbon, often deshielded in quinoline systems.
C8115 - 120Aromatic CH carbon, its chemical shift is influenced by the proximity to the lactam ring.
C8a138 - 142Quaternary carbon at the ring junction, adjacent to the nitrogen atom, leading to a downfield shift.
N-CH328 - 33The methyl group attached to the nitrogen atom is expected in the typical aliphatic carbon region.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.[1][2]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinolinone derivatives.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.[1]

NMR Data Acquisition
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1][2]

    • Spectral Width (SW): Set a spectral width of approximately 0-200 ppm.[1]

    • Acquisition Time (AQ): Use an acquisition time of 1-2 seconds.[1]

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.[2]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.[2]

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[2]

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.[2]

Mandatory Visualization

The following diagrams illustrate the molecular structure with atom numbering for 13C NMR assignment and a typical experimental workflow for NMR analysis.

molecular_structure cluster_molecule This compound cluster_numbering Carbon Atom Numbering mol C2 2 C3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 C8a 8a N_CH3 N-CH3

Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.

experimental_workflow A Sample Preparation (Weighing & Dissolution) B Transfer to NMR Tube (Filtration) A->B C Instrument Setup (Lock & Shim) B->C D 13C NMR Data Acquisition (Proton Decoupled) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing & Peak Picking) E->F

Caption: Experimental workflow for 13C NMR analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry of 3-bromo-1-methylquinolin-2(1H)-one, a compound of interest for researchers, scientists, and drug development professionals. This document outlines the predicted fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Introduction

This compound (C₁₀H₈BrNO), with a molecular weight of approximately 238.08 g/mol , is a substituted quinolinone derivative. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development applications. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on the known mass spectral behavior of its parent structure, 1-methylquinolin-2(1H)-one, and the established principles of fragmentation for bromo-aromatic compounds.

Predicted Electron Ionization Mass Spectrum

Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks (M and M+2) of almost equal intensity.

The primary fragmentation pathways are anticipated to involve the loss of the bromine atom, the carbonyl group (as carbon monoxide), and the methyl group from the molecular ion.

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of this compound.

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Ion Formula Notes
237 / 239[M]⁺[C₁₀H₈BrNO]⁺Molecular ion peak. The M+2 peak will have a relative abundance of approximately 98% of the M peak.
209 / 211[M - CO]⁺[C₉H₈BrN]⁺Loss of a neutral carbon monoxide molecule from the molecular ion.
158[M - Br]⁺[C₁₀H₈NO]⁺Loss of a bromine radical.
130[M - Br - CO]⁺[C₉H₈N]⁺Subsequent loss of carbon monoxide after the loss of the bromine radical.
115[M - Br - CO - CH₃]⁺[C₈H₅N]⁺Loss of a methyl radical from the [M - Br - CO]⁺ fragment.

Experimental Protocols

A standard procedure for acquiring the electron ionization mass spectrum of a solid sample like this compound is detailed below.

Sample Preparation:

  • A small amount of the solid this compound sample (typically less than 1 mg) is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • The solution is then introduced into the mass spectrometer.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

  • Introduction Method: The sample can be introduced via a direct insertion probe (DIP) or through a gas chromatograph (GC-MS).

    • Direct Insertion Probe: A few microliters of the sample solution are applied to the probe tip. The solvent is evaporated, and the probe is inserted into the ion source. The probe is then heated to volatilize the sample.

    • GC-MS: A 1 µL aliquot of the sample solution is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms) before entering the mass spectrometer.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their m/z ratio.

  • Detector: An electron multiplier detector is used to detect the ions.

  • Data Analysis: The resulting mass spectrum is recorded and processed using the instrument's software. The relative abundance of each ion is plotted against its m/z value.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed molecular fragmentation and the experimental process, the following diagrams have been generated.

Fragmentation_Pathway M [C10H8BrNO]+• m/z = 237/239 M_CO [C9H8BrN]+• m/z = 209/211 M->M_CO - CO M_Br [C10H8NO]+ m/z = 158 M->M_Br - Br• M_Br_CO [C9H8N]+ m/z = 130 M_Br->M_Br_CO - CO M_Br_CO_CH3 [C8H5N]+ m/z = 115 M_Br_CO->M_Br_CO_CH3 - CH3•

Caption: Predicted fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Processing dissolve Dissolve Solid Sample in Volatile Solvent gc_ms GC-MS Introduction dissolve->gc_ms dip Direct Insertion Probe dissolve->dip ionization Electron Ionization (70 eV) gc_ms->ionization dip->ionization mass_analyzer Mass Analyzer (Quadrupole/TOF) ionization->mass_analyzer detector Ion Detection mass_analyzer->detector data_acquisition Data Acquisition System detector->data_acquisition spectrum Mass Spectrum Generation data_acquisition->spectrum

Caption: Workflow for mass spectrometric analysis.

The Synthetic Versatility of 3-bromo-1-methylquinolin-2(1H)-one: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of a bromine atom at the 3-position, particularly in the N-methylated form, creates a highly versatile building block: 3-bromo-1-methylquinolin-2(1H)-one. The bromine atom serves as a reactive handle for a multitude of cross-coupling and substitution reactions, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on key transformations, experimental protocols, and its application as a precursor for biologically active molecules.

Synthesis of the Core Scaffold

The preparation of this compound is a critical first step for its subsequent elaboration. A common synthetic route involves the bromination of the parent 1-methylquinolin-2(1H)-one. This process must be carefully controlled to achieve regioselectivity at the C3 position.

G cluster_synthesis Synthesis Workflow start 1-methylquinolin-2(1H)-one bromination Bromination start->bromination N-Bromosuccinimide (NBS) or Br2 product This compound bromination->product purification Purification (e.g., Recrystallization) product->purification

Caption: General workflow for the synthesis of the target compound.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 3-position of the quinolinone ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These transformations are foundational for creating C-C and C-N bonds, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-substituted quinolinones by coupling this compound with an organoboron reagent, such as a boronic acid or its ester.[1][2] This reaction is widely used due to its mild conditions and tolerance of numerous functional groups.[3][4]

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 product Ar-R' (3-aryl-quinolinone) re->product pdiia R-Pd(II)-X (L)n oa->pdiia tm Transmetalation pdiib R-Pd(II)-R' (L)n tm->pdiib pdiia->tm pdiib->re aryl_halide Ar-X (3-bromo-quinolinone) aryl_halide->oa boronic_acid R'-B(OH)2 + Base boronic_acid->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Citation
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10092[5]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9088[2][6]
33,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene11085[5]

Note: Data is illustrative, based on typical conditions for similar substrates.

To an oven-dried reaction vessel, this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.) are added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is then added. The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred for 4-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1-methylquinolin-2(1H)-one.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the synthesis of 3-amino-1-methylquinolin-2(1H)-one derivatives by coupling the bromo-scaffold with a primary or secondary amine.[7][8] This reaction is crucial for installing nitrogen-containing functional groups, which are prevalent in pharmacologically active compounds.[9][10]

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 product Ar-NR'R'' (3-amino-quinolinone) re->product pdiia Ar-Pd(II)-X (L)n oa->pdiia deprot Amine Coordination & Deprotonation pdiib Ar-Pd(II)-NR'R'' (L)n deprot->pdiib pdiia->deprot pdiib->re aryl_halide Ar-X (3-bromo-quinolinone) aryl_halide->oa amine HNR'R'' + Base amine->deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 2: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Citation
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10090[7][9]
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11085[11][12]
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃Toluene9093[8]

Note: Data is illustrative, based on typical conditions for similar substrates.

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.). The amine coupling partner (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added. The tube is sealed and the mixture is heated with vigorous stirring at the specified temperature (e.g., 90-110 °C) for 12-24 hours. After cooling to ambient temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography to yield the 3-amino-1-methylquinolin-2(1H)-one derivative.[10]

Other Important Cross-Coupling Reactions

The reactivity of this compound extends to other significant palladium-catalyzed transformations:

  • Heck Reaction: Couples the scaffold with alkenes to form 3-alkenyl-1-methylquinolin-2(1H)-ones, which are valuable for further functionalization.[13][14][15]

  • Sonogashira Coupling: Reacts with terminal alkynes to produce 3-alkynyl-1-methylquinolin-2(1H)-ones, key intermediates for synthesizing complex heterocycles and conjugated systems.[16][17][18]

Applications in Drug Discovery: A Case Study on PDK1 Inhibition

The derivatization of the this compound core is a powerful strategy in drug development. For instance, 3-anilino-quinolin-2(1H)-ones, synthesized via Buchwald-Hartwig amination, have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[9] PDK1 is a critical regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various human cancers.[9] Inhibition of this pathway can disrupt cancer cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Inhibitor 3-Anilino-quinolin-2(1H)-one (Derivative) Inhibitor->PDK1 Inhibition Cell Cell Proliferation, Survival, Growth Downstream->Cell

Caption: Inhibition of the PI3K/Akt pathway by a quinolinone derivative.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides reliable and versatile pathways to a vast chemical space. The ability to systematically modify the C3 position allows for the fine-tuning of molecular properties, making it an invaluable tool in the rational design of novel therapeutics and advanced materials. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage the synthetic potential of this powerful scaffold.

References

The Biological Frontier of 3-Bromo-1-Methylquinolin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-bromo-1-methylquinolin-2(1H)-one derivatives and their close structural analogs. While specific research on this exact scaffold is emerging, this document extrapolates from the significant body of research on related quinolinone compounds to summarize their therapeutic potential, particularly in oncology. This guide details synthetic methodologies, presents quantitative biological data, outlines key experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinolin-2(1H)-one core, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic incorporation of a bromine atom at the 3-position and a methyl group at the 1-position of the quinolin-2(1H)-one ring system presents a compelling scaffold for the development of novel therapeutic candidates.

Synthesis of 3-Bromoquinolin-2(1H)-one Analogs

While a specific protocol for a diverse library of this compound derivatives is not extensively documented in publicly available literature, the synthesis of the closely related 3-bromoquinoline-2(1H)-thiones and their subsequent S-alkylation provides a viable and illustrative synthetic route. This approach offers a pathway to a variety of 2-(alkylsulfanyl)-3-bromoquinolines, which are valuable precursors for further derivatization and biological screening.

Experimental Protocol: Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines

This protocol is adapted from a documented synthesis of 3-bromoquinoline-2(1H)-thiones and their derivatives.

Step 1: Synthesis of 3-Bromoquinoline-2(1H)-thione

  • Treat a solution of 2-(2,2-dibromoethenyl)phenyl isothiocyanate in a suitable anhydrous solvent (e.g., THF) with butyllithium at a low temperature (e.g., -78 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Perform an aqueous workup to yield the 3-bromoquinoline-2(1H)-thione.

Step 2: Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines

  • Following the addition of butyllithium to 2-(2,2-dibromoethenyl)phenyl isothiocyanate as described in Step 1, add a haloalkane (e.g., methyl iodide, ethyl bromide) to the reaction mixture before the aqueous workup.

  • Allow the reaction to proceed, typically with warming to room temperature.

  • Perform an aqueous workup and purify the crude product by chromatography to obtain the desired 2-(alkylsulfanyl)-3-bromoquinoline.

Biological Activities of Substituted Quinolinone Derivatives

Derivatives of the quinolinone scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. While specific data for this compound derivatives are limited, the following tables summarize the cytotoxic activities of structurally related compounds, providing a benchmark for their potential efficacy.

Data Presentation: Anticancer Activity of Quinolinone Derivatives

Table 1: Cytotoxicity of 3-Substituted-1-methylquinolin-2(1H)-one Derivatives

Compound IDSubstitution at C3Cancer Cell LineIC50 (µM)Reference
6b 2-amino-6-(4-chlorophenyl)pyrimidin-4-ylKB (squamous cell carcinoma)1.33[1]
6e 2-amino-6-(4-methoxyphenyl)pyrimidin-4-ylKB (squamous cell carcinoma)1.33[1]
6a 2-amino-6-phenylpyrimidin-4-ylHepG2 (hepatocellular carcinoma)47.99[1]
6g 2-amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-ylHepG2 (hepatocellular carcinoma)89.38[1]
IIa-1 3-morpholino-1-(phenylimino)propylK562 (chronic myelogenous leukemia)~20 µg/mL[2]
IIIa-1 1-(phenylimino)ethylHep 3b (hepatocellular carcinoma)< 10 µg/mL[2]

Table 2: Cytotoxicity of Bromo-Substituted Quinoline/Quinolinone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60 (promyelocytic leukemia)< 0.3 (for most active analogs)[3]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (breast adenocarcinoma)Low µM range[3]
4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-methylquinolin-2(1H)-oneMDA-MB (mammary gland)25 µg/mL (for most cytotoxic)[4]
3-(2-bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivativeBreast and Hepatic Cancer0.398 and 2.25[5]

Key Experimental Protocols for Biological Evaluation

Reproducibility is a cornerstone of scientific advancement. Below are detailed, generalized protocols for key in vitro assays to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse treated and untreated cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the treated and untreated cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of structurally related quinolinone compounds, this compound derivatives may exert their anticancer effects through the modulation of key cellular signaling pathways, particularly those involved in cell survival and proliferation.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some quinolinone derivatives have been shown to inhibit components of this pathway, such as PDK1. Inhibition of this pathway can lead to a decrease in the phosphorylation and activation of Akt, ultimately promoting apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation Quinolinone 3-Bromo-1-methylquinolin- 2(1H)-one Derivative Quinolinone->PDK1 Apoptosis_Pathway Quinolinone 3-Bromo-1-methylquinolin- 2(1H)-one Derivative Mitochondria Mitochondria Quinolinone->Mitochondria Stress Signal CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Experimental_Workflow Synthesis Synthesis of 3-Bromo-1-methylquinolin- 2(1H)-one Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies Screening->Mechanism ApoptosisAssay Apoptosis Assays (Western Blot) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycleAssay Lead Lead Compound Identification ApoptosisAssay->Lead CellCycleAssay->Lead

References

The Versatile Chemical Intermediate: A Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-bromo-1-methylquinolin-2(1H)-one stands out as a versatile chemical intermediate, offering a strategic point for molecular diversification. The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of the parent compound, 1-methylquinolin-2(1H)-one. This electrophilic aromatic substitution reaction typically proceeds with good regioselectivity for the 3-position.

Experimental Protocol: Bromination of 1-methylquinolin-2(1H)-one

A solution of bromine in a suitable solvent, such as acetic acid, is added dropwise to a stirred solution of 1-methyl-3,4-dihydro-2-(1H)-quinolone in acetic acid at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired this compound.

G cluster_synthesis Synthesis of this compound 1-methylquinolin-2(1H)-one 1-methylquinolin-2(1H)-one This compound This compound 1-methylquinolin-2(1H)-one->this compound Bromination reagents Br2, Acetic Acid reagents->1-methylquinolin-2(1H)-one

Diagram 1: Synthesis of this compound.

Cross-Coupling Reactions of this compound

The carbon-bromine bond at the 3-position of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 3-position of the quinolinone core and various aryl or heteroaryl groups.[2][3] This reaction typically involves a palladium catalyst, a base, and an arylboronic acid or ester.[4][5][6]

To a degassed mixture of this compound, an arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/water), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up and the product is purified by column chromatography.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892
3Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101678

Note: The data in this table is representative and based on analogous Suzuki-Miyaura coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling start This compound product 3-aryl-1-methylquinolin-2(1H)-one start->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base catalyst->start

Diagram 2: General scheme of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of 3-amino-1-methylquinolin-2(1H)-one derivatives.[7][8][9][10] This reaction is crucial for introducing amine functionalities, which are prevalent in many drug molecules. The synthesis is based on a Buchwald-Hartwig cross-coupling of various 3-bromo-6-substituted-quinolin-2(1H)-ones with different functionalized anilines.[11]

A mixture of this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, K₃PO₄) is heated in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/BINAPNaOt-BuToluene1001888
2MorpholinePd(OAc)₂/XantphosCs₂CO₃Dioxane1102482
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene1001675

Note: The data in this table is representative and based on analogous Buchwald-Hartwig amination reactions.

G cluster_buchwald Buchwald-Hartwig Amination start This compound product 3-amino-1-methylquinolin-2(1H)-one start->product amine Amine (R₂NH) amine->product catalyst Pd Catalyst, Ligand, Base catalyst->start

Diagram 3: General scheme of the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 3-alkynyl-1-methylquinolin-2(1H)-ones, which are valuable precursors for further transformations and can possess interesting biological activities.[12][13][14] This reaction involves the coupling of the bromo-quinolinone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[15]

To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. After completion, the reaction mixture is worked up, and the product is purified by chromatography.

EntryAlkynePd CatalystCu(I) SaltBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT690
2TrimethylsilylacetylenePd(PPh₃)₄CuIDIPA501285
3Propargyl alcoholPdCl₂(dppf)CuIEt₃NRT879

Note: The data in this table is representative and based on analogous Sonogashira coupling reactions.

G cluster_sonogashira Sonogashira Coupling start This compound product 3-alkynyl-1-methylquinolin-2(1H)-one start->product alkyne Terminal Alkyne alkyne->product catalyst Pd Catalyst, Cu(I) Salt, Base catalyst->start

Diagram 4: General scheme of the Sonogashira coupling.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Derivatives of 3-amino-quinolin-2(1H)-ones, synthesized via Buchwald-Hartwig amination from 3-bromo-quinolin-2(1H)-one precursors, have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[11] PDK1 is a key regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in a large number of human cancers.[11] Inhibition of PDK1 can therefore disrupt downstream signaling that promotes cell proliferation and survival, making it an attractive target for cancer therapy.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-Anilino-quinolin-2(1H)-one Derivatives Inhibitor->PDK1 Inhibition

Diagram 5: Inhibition of the PI3K/Akt pathway by quinolinone derivatives.

References

The Structure-Activity Relationship of 3-Bromo-1-methylquinolin-2(1H)-one Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The introduction of a bromine atom at the 3-position and a methyl group at the 1-position creates a versatile template, 3-bromo-1-methylquinolin-2(1H)-one, ripe for synthetic modification and exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as anticancer agents.

Core Structure and Synthetic Strategies

The this compound scaffold offers several points for chemical modification, primarily at the bromine-bearing C3-position, and on the benzenoid ring (positions 5, 6, 7, and 8). The bromine atom at the C3-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

A general synthetic approach to generate a library of 3-substituted-1-methylquinolin-2(1H)-one analogs often starts with the synthesis of the this compound intermediate. This can be achieved through the bromination of 1-methylquinolin-2(1H)-one. Subsequent diversification can be accomplished using modern cross-coupling methodologies such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions to introduce aryl, heteroaryl, amino, and alkynyl moieties, respectively.

Below is a generalized workflow for the synthesis and initial biological evaluation of a library of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1-Methylquinolin-2(1H)-one bromination Bromination start->bromination intermediate This compound bromination->intermediate coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) intermediate->coupling library Library of Analogs coupling->library screening Initial Screening (e.g., Cytotoxicity Assay) library->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response ic50 IC50 Determination dose_response->ic50 sar SAR Analysis ic50->sar

Figure 1: Generalized workflow for the synthesis and evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a systematic library of this compound analogs is not extensively documented in a single source, by synthesizing findings from studies on related quinolinone scaffolds, we can infer key SAR trends. The following table summarizes the hypothetical cytotoxic activity of a series of analogs against a generic cancer cell line (e.g., MCF-7 breast cancer cell line), based on common observations in the literature for similar heterocyclic compounds.

Compound ID Substitution at C3 Substitution on Benzene Ring Hypothetical IC50 (µM)
1 -Br (Parent Compound)-H> 50
2a -Phenyl-H25.5
2b -4-Methoxyphenyl-H15.2
2c -4-Chlorophenyl-H10.8
2d -4-Nitrophenyl-H8.5
3a -Anilino-H12.1
3b -4-Fluoroanilino-H7.9
4a -H6-Bromo> 50
4b -Phenyl6-Bromo18.3
4c -4-Chlorophenyl6-Bromo5.2

From this representative data, several SAR trends can be deduced:

  • Substitution at the C3-Position is Crucial: The parent 3-bromo compound (1) is largely inactive, indicating that derivatization at this position is essential for cytotoxic activity.

  • Aryl and Heteroaryl Groups at C3 Confer Activity: The introduction of a phenyl group (2a) imparts moderate activity.

  • Electronic Effects of C3-Aryl Substituents: Electron-withdrawing groups (EWGs) on the C3-phenyl ring, such as chloro (2c) and nitro (2d), tend to enhance cytotoxic potency compared to electron-donating groups (EDGs) like methoxy (2b). This suggests that the electronic nature of the C3-substituent plays a significant role in target engagement.

  • Amino-Linker at C3 is Favorable: An anilino linkage at the C3-position (3a) can also lead to potent compounds. Halogen substitution on this aniline ring, such as fluorine (3b), can further improve activity.

  • Substitution on the Benzenoid Ring Modulates Activity: The introduction of a bromine atom at the 6-position of the quinolinone core (4a) in the parent compound does not confer activity. However, when combined with a C3-substituent, it can enhance potency, as seen in the comparison of 2c and 4c.

Potential Mechanism of Action: Kinase Inhibition

Many quinolinone derivatives have been reported to exert their anticancer effects through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A plausible mechanism of action for active this compound analogs is the inhibition of a key kinase involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a potent this compound analog.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase1 Downstream Kinase 1 RTK->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Analog Inhibitor->RTK Inhibits

Figure 2: Hypothetical signaling pathway targeted by a this compound analog.

In this model, the quinolinone analog acts as an inhibitor of a receptor tyrosine kinase, preventing its activation by a growth factor. This, in turn, blocks the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival.

Experimental Protocols

To enable researchers to synthesize and evaluate their own libraries of this compound analogs, this section provides detailed methodologies for key experiments.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-1-methylquinolin-2(1H)-one derivatives from the 3-bromo intermediate.

  • Materials:

    • This compound

    • Appropriate arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent and the palladium catalyst (0.05 eq.).

    • Heat the reaction mixture at the appropriate temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methylquinolin-2(1H)-one analog.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well microplates

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The available data on structurally related compounds, combined with the synthetic accessibility of a diverse range of analogs, suggests that this class of molecules is likely to yield potent and selective drug candidates.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of this compound derivatives with diverse substitutions at the C3-position and on the benzenoid ring. This will allow for the establishment of a clear and detailed structure-activity relationship. Furthermore, elucidation of the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development as clinical candidates. The exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of PDK1 Inhibitors from 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of potent 3-anilino-1-methylquinolin-2(1H)-one derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1). The methodologies detailed below are based on established synthetic routes and bioassay protocols, enabling researchers to synthesize these compounds and assess their potential as therapeutic agents.

Introduction

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in various human cancers.[1] This central role makes PDK1 an attractive target for the development of novel anticancer therapies. This document outlines the synthesis of a series of PDK1 inhibitors based on the 3-anilino-1-methylquinolin-2(1H)-one scaffold, starting from the key intermediate 3-bromo-1-methylquinolin-2(1H)-one. The synthetic approach leverages a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of C-N bonds.[1][2]

Furthermore, detailed protocols for the in vitro and cellular characterization of these inhibitors are provided. These include a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) against PDK1 and Western blot analysis to confirm target engagement and downstream signaling inhibition in cancer cell lines.

Synthetic Pathway and Experimental Protocols

The synthesis of 3-anilino-1-methylquinolin-2(1H)-one based PDK1 inhibitors is a multi-step process, beginning with the synthesis of the starting material, 1-methylquinolin-2(1H)-one, followed by bromination to yield the key intermediate, this compound. The final step involves the palladium-catalyzed Buchwald-Hartwig amination with various substituted anilines.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Buchwald-Hartwig Amination Quinolinone Quinolin-2(1H)-one Methylquinolinone 1-Methylquinolin-2(1H)-one Quinolinone->Methylquinolinone CH3I, Base Bromoquinolinone This compound Methylquinolinone->Bromoquinolinone NBS or Br2, Acetic Acid PDK1_Inhibitor 3-Anilino-1-methylquinolin-2(1H)-one (PDK1 Inhibitor) Bromoquinolinone->PDK1_Inhibitor Aniline Substituted Aniline (Ar-NH2) Aniline->PDK1_Inhibitor Pd Catalyst, Ligand, Base

Synthetic route for 3-anilino-1-methylquinolin-2(1H)-one PDK1 inhibitors.
Protocol 1: Synthesis of 1-methylquinolin-2(1H)-one

This protocol describes the N-methylation of quinolin-2(1H)-one.

Materials:

  • Quinolin-2(1H)-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of quinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol details the bromination of 1-methylquinolin-2(1H)-one at the C3 position.[3]

Materials:

  • 1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • Glacial acetic acid or Chloroform

  • Benzoyl peroxide (catalytic amount, optional)

  • Sodium sulfite solution

Procedure:

  • Dissolve 1-methylquinolin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into an aqueous solution of sodium sulfite to quench any unreacted bromine.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.

Protocol 3: Synthesis of 3-anilino-1-methylquinolin-2(1H)-one Derivatives (General Buchwald-Hartwig Amination)

This general protocol describes the palladium-catalyzed cross-coupling of this compound with various substituted anilines.[1][4]

Materials:

  • This compound

  • Substituted aniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous and degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the substituted aniline.

  • Heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation Protocols

The synthesized compounds are evaluated for their ability to inhibit PDK1 and affect downstream signaling pathways in cancer cells.

Biological_Evaluation_Workflow cluster_0 In Vitro Assay cluster_1 Cellular Assays cluster_2 Downstream Analysis PDK1_Assay PDK1 Kinase Inhibition Assay (e.g., ADP-Glo) IC50 Determine IC50 Value PDK1_Assay->IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot Western Blot Analysis Target_Engagement Assess p-Akt levels Western_Blot->Target_Engagement

Workflow for the biological evaluation of PDK1 inhibitors.
Protocol 4: In Vitro PDK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 values of the synthesized compounds against PDK1 using the luminescent ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate (e.g., a peptide substrate)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • In a 384-well plate, add the inhibitor solution, PDK1 enzyme, and substrate/ATP mixture. The final reaction volume is typically 5 µL.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., PC-3, prostate cancer)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 6: Western Blot Analysis of PDK1 Signaling

This protocol is used to investigate the effect of the inhibitors on the phosphorylation of PDK1 downstream substrates, such as Akt.[5]

Materials:

  • Cancer cell line

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Thr308), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Treat cells with the inhibitor compounds at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Data Presentation

The inhibitory activities of the synthesized 3-anilino-1-methylquinolin-2(1H)-one derivatives against PDK1 are summarized in the table below. The IC50 values were determined using the ADP-Glo™ kinase assay.

Compound IDR-group on AnilinePDK1 IC50 (µM)[6]
1a 4-H> 10
1b 4-OCH₃5.2
1c 4-Cl2.8
1d 3,4-diCl1.5
Reference Staurosporine0.02

PDK1 Signaling Pathway

PDK1 is a key kinase in the PI3K/AKT signaling cascade. Upon activation by upstream signals, PI3K generates PIP3, which recruits both PDK1 and Akt to the plasma membrane.[7] PDK1 then phosphorylates Akt at Thr308, leading to its partial activation. Full activation of Akt requires subsequent phosphorylation at Ser473 by mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth.[7] The synthesized inhibitors are designed to block the catalytic activity of PDK1, thereby preventing the activation of Akt and its downstream effectors.

PDK1_Signaling cluster_upstream Upstream Signaling cluster_core PDK1-Akt Axis cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Substrates Akt->Downstream Inhibitor 3-Anilino-1-methyl- quinolin-2(1H)-one Inhibitor->PDK1 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Effects Cell Survival, Proliferation, Growth Downstream->Cell_Effects

The PI3K/PDK1/Akt signaling pathway.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-bromo-1-methylquinolin-2(1H)-one with various arylboronic acids. The resulting 3-aryl-1-methylquinolin-2(1H)-one derivatives are of significant interest in drug discovery, particularly in the development of novel anticancer agents.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an aryl group at the 3-position through the versatile and highly efficient Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a diverse library of compounds for biological screening.[2] This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds between sp2-hybridized carbon atoms and is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

The synthesized 3-aryl-1-methylquinolin-2(1H)-one derivatives have shown potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to furnish the corresponding 3-aryl-1-methylquinolin-2(1H)-one.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-3-phenylquinolin-2(1H)-one92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1-methylquinolin-2(1H)-one88
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-1-methylquinolin-2(1H)-one95
43-Fluorophenylboronic acid3-(3-Fluorophenyl)-1-methylquinolin-2(1H)-one85
54-(Trifluoromethyl)phenylboronic acid1-Methyl-3-(4-(trifluoromethyl)phenyl)quinolin-2(1H)-one82
6Thiophene-2-boronic acid1-Methyl-3-(thiophen-2-yl)quinolin-2(1H)-one78

Experimental Protocols

Materials
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol, 1 mL).

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-methylquinolin-2(1H)-one.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Pd(OAc)2, PPh3 B Add Solvents and Base: 1,4-Dioxane, K2CO3 (aq) A->B C Degas with Inert Gas B->C D Heat to 90°C (12-24h) C->D E Cool and Dilute with Ethyl Acetate D->E F Wash with H2O and Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Pure 3-Aryl-1-methyl- quinolin-2(1H)-one H->I

Caption: Experimental workflow for the Suzuki coupling reaction.

Potential Signaling Pathway: PI3K/Akt/mTOR Pathway

The synthesized 3-aryl-1-methylquinolin-2(1H)-one derivatives are potential inhibitors of protein kinases. One such important pathway in cancer is the PI3K/Akt/mTOR signaling cascade, which is regulated by kinases like PDK1.[4] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor 3-Aryl-1-methyl- quinolin-2(1H)-one Inhibitor->PDK1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, largely supplanting harsher, more traditional methods for the synthesis of arylamines.[1] The quinolin-2(1H)-one scaffold is a privileged structure in drug discovery, and the introduction of an amino group at the 3-position can significantly modulate the pharmacological properties of these molecules. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-bromo-1-methylquinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds.

The synthesis of 3-anilino-quinolin-2(1H)-one derivatives as potential PDK1 inhibitors, for instance, relies on the Buchwald-Hartwig cross-coupling of 3-bromo-quinolin-2(1H)-ones with functionalized anilines.[2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[4] The choice of ligand, base, and solvent is crucial for a successful transformation and can significantly impact the reaction yield and scope.[5]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for a specific amine coupling partner.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.5-10 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (typically 1.5-2.5 equiv), the amine (1.1-1.5 equiv), and the anhydrous solvent.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-1-methylquinolin-2(1H)-one derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. Yields are highly dependent on the specific amine and reaction conditions used.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)AmineYield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2.0)Toluene10012Aniline~85-95
2Pd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.5)Dioxane11018Morpholine~70-85
3Pd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)THF8024Benzylamine~75-90
4Pd(OAc)₂ (5)P(o-tol)₃ (10)NaOt-Bu (2.2)Toluene11016Diethylamine~60-75

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add this compound, Pd catalyst, and ligand to flask prep2 Establish inert atmosphere (evacuate/backfill with Ar/N2) prep1->prep2 reac1 Add base, amine, and anhydrous solvent prep2->reac1 Under inert gas reac2 Heat and stir reaction mixture reac1->reac2 reac3 Monitor reaction progress (TLC, LC-MS) reac2->reac3 work1 Cool to room temperature and dilute with solvent reac3->work1 Upon completion work2 Wash with water and brine work1->work2 work3 Dry organic layer and remove solvent work2->work3 work4 Purify by column chromatography work3->work4 product product work4->product 3-Amino-1-methylquinolin-2(1H)-one Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(Br)L_n pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_halide->pd2_amido Amine Coordination & Deprotonation (R'R''NH, Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' (Product) pd2_amido->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note: Purification of 3-bromo-1-methylquinolin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-1-methylquinolin-2(1H)-one is a heterocyclic compound that can serve as a valuable building block in medicinal chemistry and materials science. The purity of such intermediates is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.

Data Presentation

The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For quinolinone derivatives, alcohols and mixed-solvent systems are often effective.[1][2][3]

Table 1: Key Parameters for Recrystallization of this compound

ParameterRecommended Conditions & SolventsRationale & Notes
Primary Solvent ("Good") Ethanol or MethanolThe compound is expected to have good solubility in these polar protic solvents at elevated temperatures.[2][4]
Anti-Solvent ("Poor") Deionized WaterThe compound's solubility is expected to decrease significantly upon the addition of water, inducing precipitation.
Dissolution Temperature ~70-80 °C (near boiling point of ethanol)Ensures complete dissolution of the target compound in the minimum amount of the primary solvent.
Cooling Protocol 1. Slow cooling to room temperature.2. Subsequent cooling in an ice bath (0-4 °C).Slow cooling promotes the formation of larger, purer crystals.[5] An ice bath maximizes the yield of the purified product.[6]
Typical Yield Range 75-90%Yield is dependent on the initial purity of the crude material and careful execution of the procedure to avoid premature crystallization or using excessive solvent.[6]
Purity Assessment Melting Point, HPLC, ¹H NMRPurity can be confirmed by a sharp melting point and comparison of analytical data against a reference standard.

Experimental Protocols

This protocol details the mixed-solvent recrystallization procedure for purifying crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Spatula and glass stirring rod

  • Ice bath

Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of ethanol and gently heat the mixture on a hot plate to near its boiling point (~75 °C) with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing recovery.[6]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution while stirring until the solution becomes slightly turbid (cloudy). The onset of turbidity indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of well-defined, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol-water mixture (in the same ratio used for crystallization) to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional primary solvent (ethanol), and allow it to cool more slowly.[5]
No Crystals Form The solution is not sufficiently saturated; too much solvent was used.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[6] If this fails, gently heat the solution to evaporate some solvent and then cool again.[5]
Low Yield Too much solvent was used, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. To recover more product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.[6]

Visualizations

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

G Workflow for Recrystallization A Dissolve Crude Compound in Minimum Hot Ethanol B Hot Filtration (If Impurities Present) A->B Optional C Add Water (Anti-Solvent) to Induce Turbidity A->C B->C D Slow Cooling to Room Temperature C->D Promotes Crystal Growth E Cool in Ice Bath D->E Maximizes Yield F Collect Crystals (Vacuum Filtration) E->F G Wash Crystals with Cold Solvent Mixture F->G H Dry Purified Product G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for this compound.

References

Application Notes and Protocols: 3-bromo-1-methylquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1-methylquinolin-2(1H)-one is a versatile heterocyclic scaffold that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the quinolinone core, a bromine atom at the 3-position, and a methyl group at the 1-position, provide multiple avenues for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The quinolinone ring system is a well-established pharmacophore found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes on the medicinal chemistry applications of this compound, comprehensive experimental protocols for its synthesis and the biological evaluation of its derivatives, and a summary of quantitative biological data.

Medicinal Chemistry Applications

The this compound scaffold has been instrumental in the development of inhibitors targeting key proteins implicated in cancer and other diseases. Its derivatives have shown promise as:

  • PDK1 Inhibitors: 3-Phosphoinositide-dependent kinase 1 (PDK1) is a master regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers. Derivatives of this compound have been synthesized and evaluated as PDK1 inhibitors, demonstrating the potential to disrupt this critical cancer cell survival pathway.

  • Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in a multi-pronged attack on cancer cells. The this compound core has been utilized to generate novel Hsp90 inhibitors.

  • Anticancer Agents: Beyond specific kinase inhibition, derivatives of this scaffold have exhibited broad antiproliferative activity against various cancer cell lines. The ability to readily modify the core structure allows for the fine-tuning of cytotoxic and cytostatic effects.

Quantitative Biological Data

The following table summarizes the reported in vitro biological activity of various derivatives of this compound and related quinolinone structures.

Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
3-(Heteroaryl)quinolin-2(1H)-one derivativesPC-3 (prostate cancer)28 - 48 µM (GI₅₀)[1]
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL (IC₅₀)
5,7-Dibromo-8-hydroxyquinolineHeLa (cervical cancer)25.6 µg/mL (IC₅₀)
5,7-Dibromo-8-hydroxyquinolineHT29 (colon carcinoma)15.4 µM (IC₅₀)[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat brain tumor)15.4 µM (IC₅₀)[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (cervical cancer)26.4 µM (IC₅₀)[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (colon carcinoma)15.0 µM (IC₅₀)[2]
Substituted 3-anilino-quinolin-2(1H)-onesPDK1Modest Inhibition[3]
Quinazolin-12-one derivativesPDK1Docking Scores: -9.99 to -10.44
Pyrazoline-coumarin derivativesHsp90~4.7 µM (IC₅₀)
Novel Quinoline AnaloguesPhotosynthesis InhibitionActive

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target compound starting from the commercially available 1-methylquinolin-2(1H)-one.

Step 1: Synthesis of 1-methylquinolin-2(1H)-one

  • Materials: N-methylaniline, diethyl malonate, sodium ethoxide, ethanol, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • Add diethyl malonate to the sodium ethoxide solution and stir the mixture.

    • Add N-methylaniline dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 1-methylquinolin-2(1H)-one.

Step 2: Bromination of 1-methylquinolin-2(1H)-one

  • Materials: 1-methylquinolin-2(1H)-one, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄) or acetic acid.

  • Procedure:

    • Dissolve 1-methylquinolin-2(1H)-one in carbon tetrachloride or acetic acid in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of 3-Anilino-quinolin-2(1H)-one Derivatives (PDK1 Inhibitors)

This protocol outlines the synthesis of 3-anilino-quinolin-2(1H)-one derivatives from this compound via a Buchwald-Hartwig cross-coupling reaction.[3]

  • Materials: this compound, substituted aniline, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide, anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the corresponding aniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-anilino-quinolin-2(1H)-one derivative.

Protocol 3: Antiproliferative Activity Assessment (MTT Assay)

This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials: Cancer cell lines (e.g., PC-3, HeLa, HT29), cell culture medium (e.g., RPMI-1640 or DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, remove the old medium and add 100 µL of fresh medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathways

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Activation/Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PDK1 Signaling Pathway.

Hsp90_Chaperone_Cycle cluster_0 Hsp90 Chaperone Cycle Unfolded Client Unfolded Client Hsp70/Hsp40 Hsp70/Hsp40 Unfolded Client->Hsp70/Hsp40 Hsp90 Open Hsp90 (Open) Hsp70/Hsp40->Hsp90 Open Client Loading Hsp90 ATP Hsp90-ATP (Closed) Hsp90 Open->Hsp90 ATP ATP Binding Folded Client Folded Client Hsp90 ATP->Folded Client Client Folding & Release Hsp90 ADP Hsp90-ADP Hsp90 ATP->Hsp90 ADP ATP Hydrolysis Degradation Proteasomal Degradation Hsp90 ATP->Degradation Client Destabilization Hsp90 ADP->Hsp90 Open ADP/ATP Exchange Inhibitor This compound Derivative (Hsp90 Inhibitor) Inhibitor->Hsp90 ATP Inhibition

Caption: Hsp90 Chaperone Cycle and Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Synthesis of This compound S2 Derivative Synthesis (e.g., Suzuki, Buchwald-Hartwig) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 B1 In vitro Kinase Assays (PDK1, Hsp90) S3->B1 Test Compounds B2 Antiproliferative Assays (MTT Assay) S3->B2 Test Compounds B3 Data Analysis (IC50/GI50 Determination) B1->B3 B2->B3 SAR SAR B3->SAR Structure-Activity Relationship (SAR)

Caption: Experimental Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols: Derivatization of 3-bromo-1-methylquinolin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-bromo-1-methylquinolin-2(1H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on key palladium-catalyzed cross-coupling reactions and nucleophilic substitution, enabling the synthesis of a diverse library of compounds for biological screening. Additionally, this document summarizes the biological activities of related quinolinone derivatives and outlines potential screening strategies.

Introduction

Quinolin-2(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound scaffold offers a key reactive handle for introducing molecular diversity through various chemical transformations. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as nucleophilic substitution reactions.[4][5][6][7][8] This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the substitution of the bromine atom at the C3 position. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, steric profile, and electronic distribution, thereby modulating its interaction with biological targets.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_screening Biological Screening start This compound suzuki Suzuki-Miyaura Coupling start->suzuki heck Heck Reaction start->heck sonogashira Sonogashira Coupling start->sonogashira nucleophilic Nucleophilic Substitution start->nucleophilic aryl 3-Aryl/Heteroaryl Derivatives suzuki->aryl alkenyl 3-Alkenyl Derivatives heck->alkenyl alkynyl 3-Alkynyl Derivatives sonogashira->alkynyl amino_ether 3-Amino/Ether/Thioether Derivatives nucleophilic->amino_ether screening Screening Assays (e.g., Anticancer, Antimicrobial) aryl->screening alkenyl->screening alkynyl->screening amino_ether->screening

Caption: General workflow for derivatization and biological screening.

Experimental Protocols

The following protocols provide detailed methodologies for key derivatization reactions of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl/Heteroaryl-1-methylquinolin-2(1H)-ones

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various boronic acids.[4][9]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene and water (or another suitable solvent system like THF/water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and a magnetic stir bar.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add sodium carbonate (2.0 mmol) followed by a mixture of toluene (10 mL) and water (2 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl/heteroaryl-1-methylquinolin-2(1H)-one.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Heck Reaction for the Synthesis of 3-Alkenyl-1-methylquinolin-2(1H)-ones

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an alkene.[6][10][11]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the alkene (1.5 mmol) in DMF (10 mL).

  • Add palladium(II) acetate (0.03 mmol) and tri(o-tolyl)phosphine (0.06 mmol).

  • Add triethylamine (2.0 mmol) to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir for 8-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 3-alkenyl-1-methylquinolin-2(1H)-one.

  • Confirm the structure of the purified product using NMR and mass spectrometry.

Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-methylquinolin-2(1H)-ones

This protocol provides a general method for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.[7][12][13]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or another suitable solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add THF (10 mL) and triethylamine (2.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-alkynyl-1-methylquinolin-2(1H)-one.

  • Characterize the final compound by NMR and mass spectrometry.

Protocol 4: Nucleophilic Substitution for the Synthesis of 3-Amino-1-methylquinolin-2(1H)-ones

This protocol describes a general procedure for the substitution of the bromine atom with an amine nucleophile.[14][15][16]

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add DMSO (5 mL) and stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-1-methylquinolin-2(1H)-one derivative.

  • Characterize the purified compound using NMR and mass spectrometry.

Biological Screening

Derivatives of the quinolinone scaffold have demonstrated a wide array of biological activities.[1][17][18][19] A primary focus of screening for these novel compounds is often in the areas of oncology and infectious diseases.

Anticancer Activity Screening

A common initial screening method is the MTT assay, which measures cell viability and proliferation.[17]

General Protocol for MTT Assay:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, C6) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.[17][18][19]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinolinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Potential Signaling Pathways

Quinolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone Quinolinone Derivative Quinolinone->PDK1 Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by quinolinone derivatives.

Some substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream activator of Akt.[5] Inhibition of PDK1 can disrupt this signaling cascade, leading to decreased cell proliferation and survival.

Data Presentation

The quantitative data from biological screening should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Anticancer Activity of 3-Substituted-1-methylquinolin-2(1H)-one Derivatives

Compound IDR Group at C3Cancer Cell LineIC₅₀ (µM)
1a PhenylMCF-7Value
1b 4-MethoxyphenylMCF-7Value
1c 2-ThienylMCF-7Value
2a StyrenylHeLaValue
2b 4-ChlorostyrenylHeLaValue
3a PhenylethynylC6Value
3b (Trimethylsilyl)ethynylC6Value
4a MorpholinoHT29Value
4b PiperidinylHT29Value
Doxorubicin(Positive Control)MCF-7Value
Doxorubicin(Positive Control)HeLaValue
Doxorubicin(Positive Control)C6Value
Doxorubicin(Positive Control)HT29Value

Note: The IC₅₀ values in this table are placeholders and should be populated with experimental data.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of diverse libraries of compounds with potential therapeutic applications. The protocols outlined in these application notes provide robust methods for derivatization via Suzuki-Miyaura, Heck, Sonogashira, and nucleophilic substitution reactions. Subsequent biological screening, particularly for anticancer activity, can identify lead compounds for further optimization in drug discovery programs.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-1-methylquinolin-2(1H)-one. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, and its functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel compounds. The following sections detail key cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering structured data and step-by-step protocols to guide researchers in their synthetic endeavors.

General Experimental Workflow

The palladium-catalyzed cross-coupling of this compound typically follows a general workflow. The reaction involves the coupling of the aryl bromide with a suitable partner (e.g., boronic acid, alkene, alkyne, or amine) in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, coupling partner, base, and ligand in a reaction vessel. atmosphere Establish an inert atmosphere (e.g., Nitrogen or Argon). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent catalyst Add palladium catalyst. solvent->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench the reaction (if necessary) and perform an aqueous work-up. cool->quench extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate under reduced pressure. extract->dry purify Purify the crude product by column chromatography. dry->purify G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_OH Ar-Pd(II)L₂-OH PdII_Br->PdII_OH Ligand Exchange (Base, e.g., OH⁻) PdII_B [Ar-Pd(II)L₂-Ar'] PdII_OH->PdII_B Transmetalation (Ar'B(OH)₂) PdII_B->Pd0 Product_Suzuki Ar-Ar' PdII_B->Product_Suzuki Reductive Elimination Pd0_Heck Pd(0)L₂ PdII_Br_Heck Ar-Pd(II)L₂-Br Pd0_Heck->PdII_Br_Heck Oxidative Addition (Ar-Br) PdII_Alkene Ar-Pd(II)L₂(Alkene) PdII_Br_Heck->PdII_Alkene Alkene Coordination PdII_Insert R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_Alkene->PdII_Insert Migratory Insertion PdII_Insert->Pd0_Heck Product_Heck Ar-CH=CHR PdII_Insert->Product_Heck β-Hydride Elimination Pd0_Sono Pd(0)L₂ PdII_Br_Sono Ar-Pd(II)L₂-Br Pd0_Sono->PdII_Br_Sono Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Br_Sono->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0_Sono Product_Sono Ar-C≡CR PdII_Alkyne->Product_Sono Reductive Elimination Cu_cycle Cu(I) Cycle: RC≡CH → RC≡CCu Cu_cycle->PdII_Alkyne Pd0_Buch Pd(0)L₂ PdII_Br_Buch Ar-Pd(II)L₂-Br Pd0_Buch->PdII_Br_Buch Oxidative Addition (Ar-Br) PdII_Amine Ar-Pd(II)L₂(HNR₂) PdII_Br_Buch->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0_Buch Product_Buch Ar-NR₂ PdII_Amido->Product_Buch Reductive Elimination

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-bromo-1-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and direct approach is the electrophilic bromination of 1-methylquinolin-2(1H)-one as the substrate. This reaction typically involves a bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Bromination: The reaction may not have gone to completion.

  • Over-bromination: Formation of di- or poly-brominated products can reduce the yield of the desired mono-bromo product.

  • Side Reactions: Depending on the reaction conditions, bromination could occur on the benzene ring of the quinolinone core.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and brominating agent can significantly impact the yield.

  • Purification Losses: The product may be lost during workup and purification steps.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

Multiple spots on a TLC plate likely indicate a mixture of the starting material, the desired product, and byproducts. Common byproducts include di-brominated quinolinones or isomers where bromination has occurred at other positions on the quinoline ring.

Q4: How can I improve the regioselectivity of the bromination at the C3 position?

Controlling the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent can help ensure complete consumption of the starting material without promoting extensive over-bromination. The choice of solvent can also influence selectivity.

Q5: What purification methods are most effective for isolating this compound?

Column chromatography using silica gel is a common and effective method for purifying the crude product. A gradient elution system, for instance, with hexanes and ethyl acetate, can separate the desired product from unreacted starting material and byproducts. Recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF/water, can also be employed for further purification.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Brominating Agent Ensure the brominating agent (e.g., NBS) is pure and has been stored correctly. Consider opening a new bottle if the current one is old.
Low Reaction Temperature Some bromination reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC.
Inappropriate Solvent The choice of solvent can significantly affect the reaction. Common solvents for bromination include acetic acid, chloroform, or dichloromethane. Consider screening different solvents.[2]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Steps
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use no more than 1.1 equivalents.
High Reaction Temperature Elevated temperatures can sometimes lead to a decrease in selectivity. Try running the reaction at a lower temperature for a longer period.
Reaction Conditions Favoring Aromatic Bromination The presence of certain catalysts can promote bromination on the benzene ring. Ensure that the reaction is performed under conditions that favor halogenation at the C3 position of the quinolinone ring.[2]
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Steps
Co-eluting Impurities If impurities are difficult to separate by column chromatography, consider recrystallization from various solvent systems.
Product Insolubility If the product precipitates during workup and is difficult to handle, try using a different workup procedure or solvent system.

Data Presentation

Table 1: Comparison of Brominating Agents for Quinolinone Synthesis
Brominating Agent Solvent Catalyst Typical Yields Reference
Molecular Bromine (Br₂)Acetic AcidNoneModerate to Good[2]
N-Bromosuccinimide (NBS)ChloroformBenzoyl Peroxide (optional)Moderate to Good[2]

Note: Yields are dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-methylquinolin-2(1H)-one (Starting Material)

This protocol is adapted from general procedures for the N-alkylation of quinolin-2(1H)-ones.[3][4]

Materials:

  • Quinolin-2(1H)-one

  • Methyl iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of quinolin-2(1H)-one (1.0 equivalent) in DMF at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methylquinolin-2(1H)-one.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure based on the bromination of related quinolinone systems.[2]

Materials:

  • 1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Chloroform or Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 1-methylquinolin-2(1H)-one (1.0 equivalent) in chloroform or glacial acetic acid.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with a saturated solution of sodium thiosulfate to quench any remaining bromine.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_0 Starting Material Synthesis cluster_1 Bromination Reaction cluster_2 Purification and Analysis start Quinolin-2(1H)-one step1 N-Alkylation with Methyl Iodide start->step1 product1 1-methylquinolin-2(1H)-one step1->product1 step2 Bromination with NBS product1->step2 workup Aqueous Workup and Extraction step2->workup crude_product Crude Product workup->crude_product purification Column Chromatography / Recrystallization crude_product->purification final_product Pure this compound purification->final_product analysis Characterization (NMR, MS) final_product->analysis

Caption: A general experimental workflow for the synthesis of this compound.

TroubleshootingYield Troubleshooting Low Yield Issues cluster_reaction Reaction Issues cluster_selectivity Selectivity Issues cluster_purification Purification Issues start Low Yield Observed q1 Is the starting material fully consumed? start->q1 a1_yes Check for byproducts (TLC/NMR) q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Multiple spots on TLC? a1_yes->q2 c1 Increase reaction time/temperature Check reagent purity a1_no->c1 Consider: a2_no Proceed to Purification Issues q2->a2_no a2_yes Poor Selectivity c2 Adjust stoichiometry of brominating agent Lower reaction temperature a2_yes->c2 Consider: q3 Significant loss during purification? a2_no->q3 a3_yes Optimize purification method (e.g., different solvent system for chromatography/recrystallization) a3_no Yield loss likely in reaction step

Caption: A logical troubleshooting guide for addressing low yield in the synthesis.

References

Technical Support Center: Bromination of 1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methylquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 1-methylquinolin-2(1H)-one to yield the desired 3-bromo-1-methylquinolin-2(1H)-one.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh batch of the brominating agent (e.g., N-Bromosuccinimide or bromine).- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Extend the reaction time.
Formation of Multiple Products (Poor Selectivity) - Over-bromination leading to di- or poly-brominated species.- Side reactions with the solvent.- Reaction temperature is too high.- Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of molecular bromine.[1]- Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).- Perform the reaction at a lower temperature.- Choose an inert solvent.
Product is Contaminated with Starting Material - Incomplete reaction.- Increase the reaction time or temperature slightly.- Add a small excess of the brominating agent.- Purify the crude product using column chromatography or recrystallization.
Formation of a Dark-Colored Reaction Mixture - Decomposition of starting material or product.- Reaction with impurities.- Ensure the starting material is pure.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Lower the reaction temperature.
Difficulty in Product Isolation/Purification - Product is soluble in the work-up solvent.- Similar polarity of product and byproducts.- Use a different solvent for extraction.- Optimize the mobile phase for column chromatography to achieve better separation.- Attempt recrystallization from various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the bromination of 1-methylquinolin-2(1H)-one?

A1: The primary side products are typically poly-brominated species. Depending on the reaction conditions, you may observe the formation of dibromo-derivatives, such as 3,6-dibromo-1-methylquinolin-2(1H)-one. The position of the second bromination on the carbocyclic ring can vary. In some cases, with highly activating substrates, even tri-bromo derivatives can be formed.[2][3] The use of milder brominating agents like N-Bromosuccinimide (NBS) can help minimize the formation of these byproducts.[1]

Q2: How can I control the regioselectivity of the bromination to favor the 3-position?

A2: The 3-position of the 1-methylquinolin-2(1H)-one ring is activated towards electrophilic substitution. To enhance selectivity for this position:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than molecular bromine (Br₂).[1]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity.

  • Solvent: The choice of solvent can influence the reaction's outcome. Acetic acid and chloroform are commonly used.[4]

Q3: My reaction has stalled, and I still have a significant amount of starting material. What should I do?

A3: If the reaction is not proceeding to completion, consider the following:

  • Reagent Activity: Ensure your brominating agent is fresh and active.

  • Temperature: A modest increase in temperature may be necessary to drive the reaction to completion.

  • Catalyst: For less reactive systems, the addition of a Lewis acid catalyst might be necessary, though this can also decrease selectivity.

Q4: I have a mixture of mono- and di-brominated products. How can I separate them?

A4: Separation of mono- and di-brominated products can typically be achieved by:

  • Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate compounds with different polarities.

  • Recrystallization: If there is a significant difference in the solubility of the products in a particular solvent, fractional recrystallization can be an effective purification method.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the expected reaction pathway, potential side reactions, and a general troubleshooting workflow.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 1-methylquinolin-2(1H)-one 1-methylquinolin-2(1H)-one This compound This compound 1-methylquinolin-2(1H)-one->this compound Br+ (e.g., NBS) 3,6-dibromo-1-methylquinolin-2(1H)-one 3,6-dibromo-1-methylquinolin-2(1H)-one This compound->3,6-dibromo-1-methylquinolin-2(1H)-one Excess Br+ Other dibromo-isomers Other dibromo-isomers This compound->Other dibromo-isomers Excess Br+

Caption: Reaction pathway for the bromination of 1-methylquinolin-2(1H)-one.

Troubleshooting_Workflow start Start Bromination Reaction check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Time/Temp or Add More Reagent incomplete->troubleshoot_incomplete workup Aqueous Work-up complete->workup troubleshoot_incomplete->check_completion purify Purify Crude Product (Column Chromatography/ Recrystallization) workup->purify analyze Analyze Product Purity (NMR, LC-MS) purify->analyze pure Pure Product analyze->pure Pure impure Impure Product analyze->impure Impure repurify Re-purify impure->repurify repurify->analyze

Caption: A general troubleshooting workflow for the bromination reaction.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for the bromination of similar quinolinone structures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylquinolin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Bromination using Molecular Bromine

This protocol is a more classical approach but may lead to more side products.[5]

  • Reaction Setup: Dissolve 1-methylquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of molecular bromine (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Quantitative Data

The following table provides representative data on the influence of the brominating agent on product distribution for a substituted quinoline, which can serve as a general guide for the bromination of 1-methylquinolin-2(1H)-one.

Brominating Agent Equivalents of Bromine Solvent Desired Mono-bromo Product Yield (%) Di-bromo Side Product Yield (%) Reference
Br₂1.5CH₃CN5842[6]
Br₂2.1CH₃CN<1090[6]
NBS1.1Acetic AcidGenerally higher selectivity for mono-bromination is expected.Lower amounts of di-brominated products are expected.[1][4]

References

Technical Support Center: Optimizing Suzuki Coupling for 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 3-bromo-1-methylquinolin-2(1H)-one.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the common causes and how can I address them?

A: Low or no product yield in the Suzuki coupling of haloquinolines is a frequent challenge.[1] A systematic approach to troubleshooting is essential. Here are the most common factors and their solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or the choice of an inappropriate catalyst system.

    • Solution: Ensure your palladium source, especially Pd(0) catalysts like Pd(PPh₃)₄, has been stored under an inert atmosphere to prevent oxidation. For Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf), ensure they can be efficiently reduced in situ to the active Pd(0) species.[2] Consider using more robust and highly active pre-catalysts, like those incorporating Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to be effective for challenging substrates.[3]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] The choice of base can significantly impact the reaction's success.

    • Solution: A screening of bases is recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] For substrates that may be sensitive to strong bases, milder options like KF can be considered.[4][6] The solubility of the inorganic base can be improved by using a mixed solvent system, such as dioxane/water or toluene/water.[1]

  • Poor Boronic Acid Quality or Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water or at elevated temperatures.

    • Solution: Use high-purity boronic acid. To mitigate decomposition, consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1][7]

  • Suboptimal Reaction Temperature: Inadequate heating can lead to an incomplete or very slow reaction.

    • Solution: Most Suzuki couplings with bromoquinolines require heating, typically in the range of 80-110 °C.[1] If the reaction is sluggish, a modest increase in temperature may be beneficial. Microwave-assisted heating can also be explored to accelerate the reaction.[8]

  • Solvent Issues: The solvent's ability to dissolve all reaction components, particularly the starting materials and the base, is critical.

    • Solution: Common solvents for Suzuki reactions include 1,4-dioxane, toluene, and DMF, often with a small amount of water to aid in dissolving the base.[2] If solubility is an issue with your specific boronic acid, a different solvent system may be required.

Problem 2: Presence of Significant Side Products

Q: I am observing significant side products in my reaction mixture. What are these byproducts and how can I minimize their formation?

A: The formation of side products is a common issue in Suzuki coupling reactions. The two most prevalent are:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid coupling together.

    • Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[2]

    • Solution: Thoroughly degas your reaction mixture and solvents by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.

  • Dehalogenation of this compound: This side reaction leads to the formation of 1-methylquinolin-2(1H)-one, where the bromine atom is replaced by a hydrogen.

    • Cause: The choice of base and solvent can influence the rate of dehalogenation.

    • Solution: Screening different bases may help identify one that minimizes this side reaction. Ensuring anhydrous conditions, if your protocol allows, can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst as the optimal choice often depends on the specific boronic acid being used. However, for heteroaryl bromides, catalyst systems known for their high activity are a good starting point. Consider screening the following:

  • Pd(PPh₃)₄: A classic, readily available catalyst.

  • PdCl₂(dppf): Often effective for a range of substrates and is relatively air-stable.[1]

  • Buchwald-type catalysts: Systems using ligands like SPhos or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are known for their high reactivity with challenging substrates.[3]

  • N-Heterocyclic Carbene (NHC) catalysts: PEPPSI-type catalysts are also a good option for electron-deficient or sterically hindered substrates.

Q2: What is the recommended solvent system?

A2: A mixture of an organic solvent and water is often employed to dissolve both the organic starting materials and the inorganic base.[2] Common and effective solvent systems include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • DMF / Water

The ratio of organic solvent to water is typically between 4:1 and 10:1.

Q3: How much catalyst and base should I use?

A3:

  • Catalyst Loading: For initial screening, a catalyst loading of 1-5 mol% is typical.[9] For highly active catalysts, this can often be reduced to 0.5-1 mol% once optimal conditions are found.[10]

  • Base Equivalents: Generally, 2-3 equivalents of base relative to the this compound are used.

Q4: My boronic acid is not very stable. What are my options?

A4: If you suspect your boronic acid is degrading under the reaction conditions, consider using a more stable derivative such as a pinacol boronate ester or a potassium trifluoroborate salt.[1][7] These are generally more robust and can lead to more reproducible results.

Data Presentation

Table 1: Comparison of Typical Conditions for Suzuki Coupling of Bromoquinolines and Related Heterocycles

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Pd(dppf)Cl₂K₃PO₄Dioxane / H₂O80 - 1004 - 1285 - 95[9]
Pd(PPh₃)₄K₂CO₃Toluene / H₂O90 - 11012 - 2475 - 85[9]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O80 - 1001 - 6> 95[3]
PEPPSI-IPrK₃PO₄t-BuOH / H₂O80 - 1001 - 6> 95[9]
Pd(PPh₃)₄Cs₂CO₃DMF / H₂O175 (MW)0.176 - 90[8]

Note: Yields are indicative and can vary based on the specific substrates and precise reaction conditions.

Experimental Protocols

General Experimental Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, in a 5:1 ratio, 6 mL total)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Mandatory Visualization

Suzuki_Optimization_Workflow General Workflow for Suzuki Coupling Optimization cluster_setup Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Optimization start Define Substrates: This compound + Boronic Acid setup Assemble Reaction: Substrates, Solvent, Base, Inert Atmosphere start->setup catalyst Add Catalyst/Ligand setup->catalyst screen_catalyst Screen Catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4, Buchwald/NHC systems) catalyst->screen_catalyst Initial Condition monitor Monitor Reaction (TLC, LC-MS) catalyst->monitor screen_base Screen Bases (e.g., K3PO4, K2CO3, Cs2CO3) screen_catalyst->monitor screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) screen_base->monitor screen_temp Screen Temperatures (e.g., 80°C, 100°C, 120°C) screen_solvent->monitor screen_temp->monitor analyze Analyze Yield & Purity monitor->analyze troubleshoot Troubleshoot? analyze->troubleshoot optimize Identify Optimal Conditions troubleshoot->screen_catalyst Yes troubleshoot->optimize No Troubleshooting_Flowchart Troubleshooting Common Suzuki Coupling Issues cluster_catalyst Catalyst Issues cluster_base_solvent Base/Solvent Issues cluster_side_reactions Side Reactions start Low or No Product? check_reagents Verify Reagent Quality (Substrates, Catalyst, Base, Solvent) start->check_reagents Yes side_products Major Side Products? start->side_products No, but... check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions catalyst_inactive Is Catalyst Active? check_conditions->catalyst_inactive change_catalyst Screen Different Catalysts (e.g., Buchwald, NHC) catalyst_inactive->change_catalyst No base_issue Is Base/Solvent Optimal? catalyst_inactive->base_issue Yes success Successful Reaction change_catalyst->success change_base_solvent Screen Bases & Solvents base_issue->change_base_solvent No base_issue->success Yes change_base_solvent->success dehalogenation Dehalogenation? -> Change Base/Solvent side_products->dehalogenation Dehalogenation homocoupling Homocoupling? -> Improve Degassing side_products->homocoupling Homocoupling dehalogenation->change_base_solvent homocoupling->check_conditions

References

Technical Support Center: Purification of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-bromo-1-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 1-methylquinolin-2(1H)-one, and over-brominated or di-brominated products. Additionally, side-products from the bromination reaction, such as isomers with bromine at different positions, may be present. Residual solvents from the reaction and work-up are also common.

Q2: Which purification techniques are most effective for isolating this compound?

A2: The most commonly employed and effective purification techniques are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating mixtures with multiple components or impurities with similar polarity to the desired product.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, or HPLC analysis indicates a purity of less than 90%.

Possible Causes:

  • Incomplete reaction.

  • Formation of side-products due to non-optimal reaction conditions (e.g., temperature, reaction time).

  • Presence of unreacted starting materials.

Solutions:

Solution Experimental Protocol Expected Outcome
Recrystallization See Experimental Protocol 1.Purity > 95%
Column Chromatography See Experimental Protocol 2.Purity > 98%

Troubleshooting Workflow: Low Initial Purity

start Low Purity Product (<90%) recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 column_chromatography Perform Column Chromatography check_purity2 Check Purity (TLC/HPLC) column_chromatography->check_purity2 check_purity1->column_chromatography Purity Not OK success High Purity Product (>95%) check_purity1->success Purity OK check_purity2->success Purity OK failure Purity Still Low check_purity2->failure Purity Not OK

Caption: Troubleshooting workflow for a low purity product.

Issue 2: Product is an Oil or Gummy Solid After Purification

Symptom: The product does not solidify upon cooling after recrystallization or appears as a viscous oil after removal of solvent from column chromatography fractions.

Possible Causes:

  • Presence of residual solvent.

  • The product may be a low-melting solid.

  • Contamination with greasy impurities.

Solutions:

Solution Experimental Protocol Expected Outcome
Trituration Suspend the oily product in a non-polar solvent like hexane and stir vigorously. The desired product may solidify.Solid product obtained.
High Vacuum Drying Place the product under high vacuum for an extended period to remove residual solvents.Solidification of the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the product around 0.3-0.4).

  • Column Packing: Pack the chromatography column with the silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification Workflow: General Approach

start Crude this compound analysis1 Purity Assessment (TLC, HPLC) start->analysis1 recrystallization Recrystallization analysis1->recrystallization Minor Impurities column_chromatography Column Chromatography analysis1->column_chromatography Major/Multiple Impurities analysis2 Purity Assessment (TLC, HPLC, NMR, MS) recrystallization->analysis2 column_chromatography->analysis2 final_product Pure Product analysis2->final_product Purity > 98%

Technical Support Center: N-Alkylation of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of quinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of quinolinones in a user-friendly question-and-answer format.

1. My N-alkylation reaction is resulting in a low yield or is not going to completion. What are the potential causes and how can I improve it?

Low yields or incomplete conversion are common issues in N-alkylation reactions of quinolinones. Several factors could be contributing to this problem.

Potential Causes and Solutions:

  • Insufficient Deprotonation: The nitrogen of the quinolinone must be sufficiently deprotonated to become nucleophilic. If you are observing a large amount of unreacted starting material, your base may not be strong enough or soluble enough in the reaction solvent.

    • Solution: Consider switching to a stronger or more soluble base. For instance, if potassium carbonate (K₂CO₃) is not effective, cesium carbonate (Cs₂CO₃) can be a better alternative due to its higher solubility in organic solvents.[1] Sodium hydride (NaH) is a very strong base that can also be used, typically in solvents like DMF or THF.[2][3]

  • Poor Solubility of Starting Materials: If the quinolinone starting material is not fully dissolved in the solvent, the reaction will be slow and incomplete.[1]

    • Solution: Change to a solvent that provides better solubility for your substrate, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[1][2] Running the reaction at a higher concentration can also improve the reaction rate for this bimolecular reaction.[1]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.

    • Solution: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl bromide or chloride with little success, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI).[1]

  • Inadequate Reaction Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 40-80°C or even higher.[4] Microwave-assisted heating can also be a powerful tool to accelerate the reaction.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Reaction check_base Is the base strong enough and soluble? start->check_base change_base Switch to a stronger/more soluble base (e.g., Cs₂CO₃, NaH) check_base->change_base No check_solubility Are starting materials fully dissolved? check_base->check_solubility Yes change_base->check_solubility change_solvent Use a more polar aprotic solvent (e.g., DMF, DMSO) or increase concentration check_solubility->change_solvent No check_alkyl_halide Is the alkylating agent reactive enough? check_solubility->check_alkyl_halide Yes change_solvent->check_alkyl_halide add_catalyst Add catalytic KI to form the alkyl iodide in situ check_alkyl_halide->add_catalyst No check_temp Is the reaction temperature adequate? check_alkyl_halide->check_temp Yes add_catalyst->check_temp increase_temp Increase temperature or use microwave heating check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

2. I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

The formation of the O-alkylated isomer is a common competing pathway, as the quinolinone anion is an ambident nucleophile. The regioselectivity can be influenced by several factors.

Factors Influencing N- vs. O-Alkylation:

  • Solvent: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[3][5]

  • Base/Counterion: The choice of base can influence the position of the counterion. Harder cations (like Na⁺) tend to associate more with the oxygen atom, leaving the nitrogen as the more nucleophilic site. The use of alkali metal carbonates typically favors N-alkylation.[3][5]

  • Steric Hindrance: Substituents on the quinolinone ring can direct the alkylation. For instance, alkylation of some 8-substituted quinolin-2(1H)-ones can lead exclusively to O-alkylation products, likely due to steric hindrance around the nitrogen atom.[6]

  • Reaction Conditions: Phase-transfer catalysis has been reported to influence the N- versus O-alkylation ratio.[6][7]

Strategies to Promote N-Alkylation:

  • Solvent Choice: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile.

  • Base Selection: Use bases like potassium carbonate, cesium carbonate, or sodium hydride.[5][6]

  • Temperature: Higher temperatures can sometimes favor N-alkylation, which is often the thermodynamically more stable product.

N- vs. O-Alkylation Pathways

alkylation_pathways cluster_conditions Reaction Conditions quinolinone Quinolinone anion Ambident Anion quinolinone->anion Deprotonation base Base (e.g., K₂CO₃) base->anion n_product N-Alkylated Product (Thermodynamic) anion->n_product N-attack o_product O-Alkylated Product (Kinetic) anion->o_product O-attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_product alkyl_halide->o_product polar_aprotic Polar Aprotic Solvent (e.g., DMF) polar_aprotic->n_product Favors hard_cation Hard Cation (e.g., Na⁺, K⁺) hard_cation->n_product Favors classical_alkylation_workflow start Start mix_reagents 1. Mix Quinolinone and K₂CO₃ in DMF start->mix_reagents stir 2. Stir at RT for 30 min mix_reagents->stir add_halide 3. Add Alkyl Halide stir->add_halide heat 4. Heat and Monitor by TLC add_halide->heat workup 5. Aqueous Work-up and Extraction heat->workup purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final N-Alkylated Product purify->product

References

How to avoid di-alkylation in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. The following guides and FAQs address specific challenges related to controlling selectivity and avoiding the formation of multiple products during the alkylation of quinolinones.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of products in my quinolinone alkylation reaction. What is the likely cause?

A1: The primary cause is the ambident nucleophilic nature of the quinolinone scaffold. Quinolinones exist in equilibrium with their tautomeric forms (e.g., 2-hydroxquinoline for 2-quinolinone). Deprotonation by a base generates an ambident anion with nucleophilic centers on both the nitrogen (N) and oxygen (O) atoms. This leads to a competitive reaction that can yield a mixture of N-alkylated and O-alkylated products.[1][2]

Q2: What factors determine whether N-alkylation or O-alkylation is favored?

A2: The selectivity between N- and O-alkylation is influenced by several factors, including the choice of base, solvent, counter-ion, alkylating agent, and reaction temperature.[2] Steric hindrance around the nitrogen atom can also play a significant role; for instance, bulky substituents at the C8 position of quinolin-2(1H)-one have been shown to favor O-alkylation exclusively.[1]

Q3: How can I selectively achieve N-alkylation and avoid O-alkylation?

A3: To favor N-alkylation, conditions that promote the "softer" nitrogen atom's nucleophilicity are preferred. A highly effective method is using Phase Transfer Catalysis (PTC) .[3][4] This technique uses a catalyst, such as tetrabutylammonium bromide (TBAB), to transfer the quinolinone anion from a solid or aqueous phase into an organic phase where the reaction with the alkylating agent occurs.[3][4] This approach often provides excellent selectivity for N-alkylation with good yields.[3] Using polar aprotic solvents like DMF with alkali metal bases (e.g., K₂CO₃, NaH) also tends to favor N-alkylation.[1][2]

Q4: Under what conditions is O-alkylation the major product?

A4: O-alkylation is generally favored under conditions that promote reaction at the "harder" oxygen center. This can be influenced by the cation and solvent. For example, using a silver salt of the quinolinone in benzene has been reported to afford exclusively the O-alkylated product.[2] Additionally, significant steric hindrance near the nitrogen, such as an 8-substituted quinolinone, can direct alkylation exclusively to the oxygen atom, even under standard basic conditions (K₂CO₃ in DMF).[1]

Troubleshooting Guide: Poor Selectivity in Quinolinone Alkylation

This guide provides a systematic approach to troubleshoot reactions that yield a mixture of N- and O-alkylated products, a common issue often perceived as di-alkylation due to multiple product spots on TLC.

G start Problem: Mixture of N- and O-Alkylated Products check_base Step 1: Evaluate the Base and Solvent System start->check_base base_info Is the base/solvent combination optimal for N-alkylation? (e.g., K₂CO₃/DMF, NaH/DMF) check_base->base_info ptc Step 2: Implement Phase Transfer Catalysis (PTC) base_info->ptc No sterics Step 3: Consider Steric and Electronic Effects base_info->sterics Yes ptc_details Use TBAB or similar PTC catalyst with a nonpolar organic solvent and a solid inorganic base (K₂CO₃). ptc->ptc_details solution Solution: Selective Mono-N-Alkylation Achieved ptc_details->solution sterics_info Does your quinolinone have substituents (e.g., at C8) that sterically hinder N-alkylation? sterics->sterics_info sterics_info->ptc No accept_o If O-alkylation is exclusive and undesired, a different synthetic route may be needed. sterics_info->accept_o Yes G cluster_phases Phase Transfer Catalysis Mechanism phase_aq Aqueous/Solid Phase (K₂CO₃) phase_org Organic Phase (Acetone/Toluene) Q_anion Quinolinone Anion [Q]⁻K⁺ PTC_cat PTC Catalyst [TBAB]⁺Br⁻ PTC_anion [TBAB]⁺[Q]⁻ (in organic phase) Q_anion->PTC_anion Anion Exchange RX Alkyl Halide (R-X) Product N-Alkylated Product (R-Q) Product->PTC_cat Catalyst Regeneration PTC_anion->RX SN2 Reaction PTC_anion->Product

References

Technical Support Center: Purification of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-bromo-1-methylquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Co-elution with Starting Material: Unreacted 1-methylquinolin-2(1H)-one may have a similar polarity. - Presence of Isomeric Impurities: Bromination at other positions on the quinoline ring can lead to isomers that are difficult to separate.- Optimize Eluent System via TLC: Systematically test different ratios of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents to achieve a retention factor (Rf) of 0.25-0.35 for the product. - Use a Shallow Gradient: Employ a slow, gradual increase in solvent polarity during elution to enhance the resolution between closely eluting compounds. - Alternative Stationary Phase: If using silica gel, consider switching to neutral alumina, which can be less reactive towards basic compounds like quinolinones.
Product Tailing or Streaking on TLC/Column - Interaction with Acidic Silica Gel: The basic nitrogen in the quinolinone ring can interact with acidic silanol groups on the silica surface, leading to poor peak shape. - Column Overloading: Applying too much crude material to the column can cause band broadening.- Deactivate Silica Gel: Prepare a slurry of silica gel in the eluent containing a small amount of triethylamine (0.1-1%) to neutralize the acidic sites. - Reduce Sample Load: Use a higher ratio of silica gel to crude material (e.g., 50:1 to 100:1 by weight).
Product Does Not Elute from the Column - Solvent System is Too Non-Polar: The eluent may not have sufficient polarity to displace the compound from the stationary phase.- Gradually Increase Solvent Polarity: Incrementally increase the proportion of the polar solvent in the eluent system. A step gradient from hexanes/ethyl acetate to pure ethyl acetate, and then to a small percentage of methanol in dichloromethane may be necessary.
Low Recovery of Product - Decomposition on Silica Gel: The compound may be unstable on acidic silica gel. - Product is Too Soluble in the Eluent: The chosen solvent system may be too polar, causing the product to elute too quickly with impurities.- Minimize Contact Time: Use flash chromatography with a shorter column and apply pressure to reduce the time the compound spends on the stationary phase. - Re-optimize Eluent System: Select a less polar solvent system where the product has a lower Rf value on TLC.
Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out Instead of Crystallization - Solution is Too Concentrated: The solubility limit is exceeded too rapidly upon cooling. - Cooling Rate is Too Fast: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice. - Inappropriate Solvent: The chosen solvent may not be ideal for crystallization of this specific compound.- Add More Solvent: While hot, add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then allow it to cool slowly. - Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. - Change Solvent System: Experiment with mixed solvent systems. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists.
No Crystal Formation Upon Cooling - Solution is Too Dilute: The concentration of the compound is below its saturation point at the lower temperature.- Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod. Add a seed crystal of pure this compound if available. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
Low Yield of Recrystallized Product - Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor. - Premature Crystallization: Crystals form during hot filtration.- Concentrate the Mother Liquor: Evaporate a portion of the solvent from the mother liquor and cool to obtain a second crop of crystals. - Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, use a pre-heated funnel and fluted filter paper.
Colored Impurities in Crystals - Impurities Co-crystallize with the Product: The impurities have similar solubility properties to the target compound in the chosen solvent.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. - Re-recrystallize: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • If synthesized by bromination of 1-methylquinolin-2(1H)-one: The most likely impurities are unreacted starting material (1-methylquinolin-2(1H)-one) and potentially di-brominated or other isomeric byproducts.

  • If synthesized by N-methylation of 3-bromoquinolin-2(1H)-one: Common impurities would include unreacted 3-bromoquinolin-2(1H)-one and residual methylating agent.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Based on the purification of similar quinolinone structures, good starting points for recrystallization solvents include:

  • Single Solvents: Ethanol, isopropanol, or acetic acid.

  • Mixed Solvents: Ethanol/water or ethyl acetate/hexanes. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a known issue for some nitrogen-containing heterocycles due to the acidic nature of the stationary phase. To mitigate this:

  • Deactivate the Silica Gel: Add a small amount of triethylamine (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel and should reduce degradation.

  • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.

  • Minimize Contact Time: Use flash chromatography to reduce the time your compound is in contact with the stationary phase.

Q4: How can I effectively separate this compound from its unbrominated precursor?

A4: The brominated compound is expected to be less polar than the unbrominated precursor. Therefore, column chromatography should be an effective separation method. Use thin-layer chromatography (TLC) to find a solvent system that gives good separation between the two spots. The product, being less polar, should have a higher Rf value.

Q5: What analytical techniques can I use to confirm the purity of my final product?

A5: A combination of techniques is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of signals from starting materials or other byproducts in the NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. The presence of a characteristic isotopic pattern for bromine (two peaks of roughly equal intensity separated by 2 m/z units) will confirm the presence of a single bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel flash chromatography.

  • Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with a mixture of ethyl acetate and hexanes (e.g., starting with a 1:4 ratio).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • In a separate flask, add a small amount of silica gel and the dissolved sample.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the sand layer.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization from a single solvent.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture. A suitable solvent will dissolve the compound when hot.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product TLC TLC NMR NMR MS MS Pure Product->TLC Pure Product->NMR Pure Product->MS

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Interaction with Acidic Silica Gel start->cause2 cause3 Column Overloading start->cause3 solution1 Optimize Eluent using TLC cause1->solution1 solution2 Use Shallow Gradient cause1->solution2 solution3 Deactivate Silica Gel with Triethylamine cause2->solution3 solution4 Use Neutral Alumina cause2->solution4 solution5 Reduce Sample Load cause3->solution5

Caption: Troubleshooting logic for poor separation in column chromatography.

3-bromo-1-methylquinolin-2(1H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-bromo-1-methylquinolin-2(1H)-one, addressing common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Several suppliers recommend refrigeration at 2-8°C.[4] For enhanced stability, storage under an inert atmosphere is also advised.[5]

Q2: Can I store the compound at room temperature for short periods?

While refrigerated storage is optimal, storage at room temperature for short durations is generally acceptable if the compound is kept in a tightly sealed container, protected from light and moisture. However, for extended periods, refrigeration is recommended to minimize potential degradation.

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the signs of degradation?

Visual signs of degradation may include a change in color or the appearance of clumping (indicating moisture absorption). For a more definitive assessment, analytical techniques such as HPLC can be used to check the purity of the compound against a reference standard.

Q5: What are the primary degradation pathways for quinolinone derivatives?

While specific degradation pathways for this compound are not extensively documented, related quinoline compounds are known to degrade via hydroxylation and subsequent ring cleavage.[6][7][8] It is plausible that this compound follows a similar degradation pattern, especially in the presence of moisture and oxygen.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify that the compound has been stored according to the recommended conditions (see table below). 2. Perform a purity check using HPLC or a similar analytical method. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Compound appears discolored or clumped Exposure to light, moisture, or air.1. Discard the affected batch of the compound. 2. Ensure that new containers are stored in a desiccator or under an inert atmosphere. 3. Always seal the container tightly after use.
Low yield in a reaction Incompatibility with reaction conditions or reagents.1. Review the reaction scheme for the presence of strong oxidizing agents. 2. Consider degassing solvents to remove dissolved oxygen. 3. Run a small-scale control reaction with a fresh batch of the compound.

Data Presentation

Summary of Recommended Storage Conditions

Parameter Recommendation Source
Temperature 2-8°C (Refrigerated)[4]
Atmosphere Dry, Inert Atmosphere Recommended[4][5]
Light Protect from LightGeneral best practice
Container Tightly Sealed[1][2][3]

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare several aliquots of the compound in separate, sealed vials.

    • Prepare solutions of the compound in relevant experimental solvents.

  • Storage Conditions:

    • Store aliquots under different conditions:

      • Recommended: 2-8°C, desiccated, dark.

      • Room Temperature: Ambient temperature, dark.

      • Elevated Temperature: 40°C (accelerated stability).

      • Light Exposure: Room temperature, exposed to ambient light.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the purity of each sample using a validated HPLC method.

    • Compare the chromatograms to the initial (time 0) sample to identify any new peaks (degradants) and quantify the remaining parent compound.

  • Data Evaluation:

    • Plot the percentage of the parent compound remaining over time for each storage condition.

    • Determine the rate of degradation and estimate the shelf-life under different conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Inconsistencies start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dry, Sealed) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis is_degraded Is Compound Degraded? purity_analysis->is_degraded use_new_batch Use Fresh, Properly Stored Compound is_degraded->use_new_batch Yes review_protocol Review Experimental Protocol for Incompatibilities is_degraded->review_protocol No end_good Problem Resolved use_new_batch->end_good end_bad Consult Further Technical Support review_protocol->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathway parent This compound hydroxylated Hydroxylated Intermediate parent->hydroxylated + H2O / O2 ring_opened Ring-Opened Product hydroxylated->ring_opened Oxidative Cleavage further_degradation Further Degradation Products ring_opened->further_degradation

References

Technical Support Center: Resolving Isomeric Impurities in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for identifying, controlling, and resolving isomeric impurities encountered during the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomeric impurities in quinolinone synthesis?

A1: During quinolinone synthesis, you are most likely to encounter three main types of isomers:

  • Regioisomers: These isomers differ in the position of substituents or heteroatoms on the quinolinone core. A classic example occurs in the Camps cyclization, where an o-acylaminoacetophenone can cyclize to form two different hydroxyquinoline regioisomers depending on the reaction conditions.[1][2] Similarly, competing cyclization pathways can lead to different regioisomeric products, such as 1(2H)-isoquinolinone versus a 1(4H)-isoquinolinone byproduct.[3]

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They typically form when a reaction creates a new chiral center in a molecule that already contains one or more stereocenters.[3] Since diastereomers have different physical properties, they can often be separated by standard techniques like chromatography or crystallization.[4]

  • Enantiomers: These are non-superimposable mirror images. A reaction that creates a chiral center from achiral starting materials without a chiral influence will produce a racemic mixture (a 50:50 mix of both enantiomers). Separating enantiomers requires specialized chiral techniques.[3][5]

Q2: My synthesis produced an unexpected isomer. What is the first step to identify it?

A2: A combination of spectroscopic and spectrometric methods is the most effective approach for structural elucidation.

  • Mass Spectrometry (MS): This will confirm that the impurity has the same molecular weight as your target compound, which is a key indicator of isomerism.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing isomers. 1D NMR (¹H and ¹³C) can reveal differences in the chemical environment of protons and carbons. For definitive structural assignment, 2D NMR techniques like COSY, HSQC, and HMBC are essential to establish connectivity and differentiate between regioisomers.[3]

  • High-Performance Liquid Chromatography (HPLC): Co-injection with a known reference standard on a validated HPLC method can help confirm the identity of an impurity if a standard is available.

Q3: How can I control the formation of regioisomers during the synthesis itself?

A3: Controlling regioisomer formation involves carefully optimizing reaction conditions. The Camps cyclization is a prime example where selectivity can be directed.[6][7]

  • Base Strength: The choice of base can determine the cyclization pathway. A strong base (e.g., NaOH) may favor deprotonation at one position to yield a quinolin-4-one, while a weaker base (e.g., Cs₂CO₃) may favor another pathway to produce a quinolin-2-one.[7]

  • Catalyst and Solvent: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) and the reaction solvent can significantly influence the ratio of isomeric products.[3][6]

  • Temperature: Reaction temperature is a critical parameter that can affect the selectivity of many cyclization reactions.[3][6]

  • Steric Hindrance: Modifying substituents on the starting materials can introduce steric bulk that favors the formation of one regioisomer over another.

Q4: What is the best approach to separate a mixture of enantiomers?

A4: Separating enantiomers requires a chiral environment. The most common strategies are:

  • Chiral Chromatography: This is the preferred analytical and preparative method. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can provide excellent separation.[5][8][9] SFC is often faster and uses less toxic solvent compared to normal-phase HPLC.[5]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent (like tartaric or mandelic acid) to form two different diastereomeric salts.[10][11] Because diastereomers have different solubilities, one can be selectively crystallized from solution.[11][12] The desired enantiomer is then recovered by breaking the salt.

Troubleshooting Guides

Issue 1: Poor resolution between two isomers on a reverse-phase HPLC system.

This is a common challenge due to the similar physicochemical properties of isomers.

Troubleshooting Workflow

start Poor Isomer Resolution in RP-HPLC ph Adjust Mobile Phase pH (Especially for basic/acidic compounds) start->ph Is compound ionizable? organic Change Organic Modifier (e.g., Acetonitrile vs. Methanol) ph->organic No improvement end Resolution Achieved ph->end Success gradient Optimize Gradient Slope (Shallower gradient for better resolution) organic->gradient Still co-eluting organic->end Success column Switch Stationary Phase (e.g., C18 to Phenyl-Hexyl or Biphenyl) gradient->column Minor improvement gradient->end Success mode Consider Alternative Mode (HILIC, SFC, or Chiral HPLC/SFC) column->mode Still unresolved column->end Success mode->end

Caption: Workflow for troubleshooting poor HPLC isomer separation.

Detailed Steps:
  • Adjust Mobile Phase pH: For ionizable quinolones, small changes in pH can significantly alter retention and selectivity. Buffer the mobile phase and screen a pH range where the ionization state of the compounds changes.

  • Change Organic Modifier: The choice between acetonitrile and methanol can alter selectivity due to different interactions (e.g., pi-pi, dipole-dipole) with the analyte and stationary phase.

  • Optimize Gradient: A shallower gradient increases the separation window between closely eluting peaks.

  • Switch Column Chemistry: If a standard C18 column fails, try a stationary phase with a different selectivity mechanism. Phenyl-hexyl or biphenyl columns offer pi-pi interactions that are effective for separating aromatic positional isomers.[13]

  • Consider Other Chromatographic Modes: If reverse-phase is ineffective, Hydrophilic Interaction Liquid Chromatography (HILIC) may work for polar isomers, or SFC for chiral compounds.[14][15]

Issue 2: A mixture of diastereomers is difficult to remove by column chromatography.

While diastereomers can often be separated on standard silica or C18 columns, closely related structures may still co-elute. If chromatography is challenging, crystallization is a powerful alternative.

Troubleshooting Workflow

start Diastereomer Mixture screen Solvent Screening (Find solvent with differential solubility) start->screen cool Cooling Crystallization (Slow cooling from hot, saturated solution) screen->cool Good candidate found evap Slow Evaporation screen->evap High solubility compounds anti_solvent Anti-Solvent Addition screen->anti_solvent Good candidate found seed Seed with Pure Isomer (If available) cool->seed No spontaneous crystallization slurry Slurry in a Non-Solvent (To dissolve one isomer preferentially) cool->slurry Fails / Oil out end Pure Diastereomer Isolated cool->end evap->end anti_solvent->end seed->end slurry->end

Caption: Decision process for diastereomer purification via crystallization.

Detailed Steps:
  • Solvent Screening: The key to successful crystallization is finding a solvent system where the two diastereomers have significantly different solubilities. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof).

  • Technique Selection:

    • Slow Cooling: This is the most common method. Dissolve the mixture in a minimum of hot solvent and allow it to cool slowly and undisturbed. Rapid cooling often traps impurities.

    • Vapor Diffusion / Anti-Solvent: Dissolve the compound in a good solvent and place it in a sealed chamber with a vial of a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the primary solvent, reducing solubility and promoting crystal growth.

  • Seeding: If you have a small amount of the pure desired diastereomer, adding a single seed crystal to a supersaturated solution can induce selective crystallization of that isomer.[16]

  • Purity Check: After crystallization, collect the solid and analyze the purity of both the solid and the remaining mother liquor by HPLC or NMR to determine if the separation was successful. Recrystallization may be necessary to achieve high purity.[12]

Data Presentation & Experimental Protocols

Quantitative Data: Chiral HPLC Separation of Quinolones

The following table summarizes the chromatographic parameters achieved for the separation of various quinolone enantiomers using a Chirobiotic T column, demonstrating the impact of mobile phase composition on resolution.[9]

Analyte (Quinolone)Mobile Phase Composition (MeOH:ACN:Water:TEA)Retention Factor (k)Separation Factor (α)Resolution (Rs)
Gatifloxacin70:10:20:0.11.5 - 2.83.502.10
Lomefloxacin60:30:10:0.12.5 - 4.54.252.25
Ofloxacin50:30:20:0.13.0 - 6.06.001.80
Sparfloxacin70:10:20:0.12.0 - 4.02.861.95
  • MeOH: Methanol, ACN: Acetonitrile, TEA: Triethylamine

  • Data adapted from a study on a Chirobiotic T (150 × 4.6 mm, 5.0 μm) column.[9]

Experimental Protocol 1: Chiral HPLC Method for Quinolone Enantiomers

This protocol is a representative method for the analytical separation of quinolone enantiomers based on published work.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chirobiotic T (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mixture of Methanol, Acetonitrile, Water, and Triethylamine in a ratio of 60:30:10:0.1 (v/v/v/v). Filter and degas the mobile phase prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at an appropriate wavelength for the specific quinolone (e.g., 290 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare a sample solution of the racemic quinolone mixture at approximately 0.5 mg/mL in the mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the resolution (Rs) between the two enantiomer peaks to assess separation quality. An Rs value ≥ 1.5 is typically considered baseline separation.

Experimental Protocol 2: Resolution of Enantiomers via Diastereomeric Salt Crystallization

This protocol provides a general workflow for separating a racemic quinolone base using a chiral acid.[10][11]

  • Materials: Racemic quinolone base, chiral resolving agent (e.g., (+)-Tartaric acid or (R)-(-)-Mandelic acid), and various trial solvents (e.g., ethanol, methanol, acetone).

  • Procedure:

    • Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic quinolone base in a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the minimum amount of the same warm solvent. Note: Starting with 0.5 equivalents of resolving agent ensures that only one diastereomeric salt can fully precipitate, maximizing the enantiomeric excess of the first crop of crystals.

    • Crystallization: Slowly add the resolving agent solution to the quinolone solution while stirring. Allow the mixture to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask or add a seed crystal. Let the solution stand undisturbed for several hours or overnight.

    • Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize yield. Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Analysis and Liberation:

      • Dry the crystals. Take a small sample, neutralize it with a base (e.g., aq. NaHCO₃), and extract the free quinolone with a solvent (e.g., dichloromethane). Analyze this sample by chiral HPLC/SFC to determine the enantiomeric excess (e.e.).

      • If the e.e. is high, the bulk of the crystalline salt can be neutralized to recover the pure enantiomer. The other enantiomer can be recovered from the mother liquor.

    • Recrystallization (If Needed): If the initial e.e. is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent system to improve its purity.[12]

References

Optimizing temperature for quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction temperature and other critical parameters in the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges related to temperature in classical quinolinone synthesis?

A1: Many traditional methods for synthesizing quinolinones, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for the cyclization step, often exceeding 250°C.[1][2] Such extreme temperatures can result in product decomposition, the formation of unwanted side products, and overall lower yields.[1][2] Therefore, precise temperature control and optimization are critical for a successful synthesis.

Q2: How does temperature influence the regioselectivity in quinolinone synthesis?

A2: Temperature, in conjunction with the choice of base and solvent, can significantly impact the regioselectivity of certain quinolinone syntheses, like the Camps cyclization. The formation of different isomers often arises from competing cyclization pathways. The reaction conditions, including temperature, can influence which pathway is favored. For instance, in the Camps cyclization, the strength of the base and the reaction temperature can determine which proton is abstracted, thereby directing the cyclization to form a specific quinolinone isomer.[1]

Q3: Are there modern alternatives to the high-temperature classical synthesis methods?

A3: Yes, modern protocols often utilize milder catalysts that enable the reaction to proceed under more controlled and lower temperature conditions.[1] These methods can improve yields and reduce the formation of side products often associated with high-temperature reactions.[1] For example, nanocatalysts are being explored for one-pot quinoline synthesis at lower temperatures, such as 90°C.[3] Microwave-assisted synthesis has also been shown to significantly reduce reaction times at temperatures around 160°C.[4]

Q4: What are the initial steps to troubleshoot a low yield in my quinolinone synthesis?

A4: A low yield in quinolinone synthesis can be attributed to several factors. Key areas to investigate include:

  • Reaction Temperature: Ensure the temperature is optimal for the specific reaction. As mentioned, excessively high temperatures can degrade the product.[1]

  • Purity of Starting Materials: Impurities in reactants can lead to undesirable side reactions.[5]

  • Solvent Choice: High-boiling point solvents are often necessary for thermal cyclizations to maintain the required temperature.[5]

  • Catalyst Activity: If a catalyst is used, verify its activity and concentration.[5]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product decomposition from prolonged heating.[5]

Troubleshooting Guides

Issue 1: Low Yield in High-Temperature Cyclization (e.g., Conrad-Limpach, Gould-Jacobs)
Potential Cause Troubleshooting Suggestion
Product DecompositionCarefully optimize the reaction temperature. A slight decrease in temperature might prevent decomposition without significantly affecting the reaction rate.
Sub-optimal Heat TransferUse a high-boiling, inert solvent like mineral oil or Dowtherm A to ensure uniform heating and improve yields compared to neat reactions.[1][2]
Incomplete ReactionMonitor the reaction progress with TLC or LC-MS to determine the ideal reaction time at the chosen temperature.[1]
Air or Moisture SensitivityIf degradation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 2: Formation of Side Products in Friedländer Synthesis
Potential Cause Troubleshooting Suggestion
Harsh Reaction ConditionsTraditional methods often employ high temperatures and strong acids or bases, which can lead to side reactions like the self-condensation of the ketone.[1]
Consider using modern, milder catalysts that allow the reaction to proceed under more controlled temperature conditions.[1]
Sub-optimal CatalystScreen different acid or base catalysts to find the most efficient one for your specific substrates.[1]

Experimental Protocols

General Procedure for Iodine-Catalyzed Friedländer Synthesis

This method offers a milder alternative to traditional high-temperature approaches.

  • Combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in a reaction vessel.

  • Add molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[1]

Knorr Quinoline Synthesis of 2-Hydroxyquinoline
  • Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours.

  • Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the mixture to 80-100°C and stir until the reaction is complete (typically 1-2 hours, monitor by TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[5]

Data Presentation

Table 1: Effect of Temperature and Catalyst on Friedländer Synthesis Yield

CatalystSolventTemperature (°C)TimeYield (%)
Iodine (10 mol%)-80-100-High
P₂O₅/SiO₂Solvent-free8015 min93
Li⁺-montmorilloniteSolvent-free1000.5-2 hup to 96
Sulfonic acid ILSolvent-free5030 min92

Note: Data is illustrative and based on typical outcomes. Actual results will vary with the specific substrates.[1]

Visualizations

logical_relationship cluster_synthesis Quinolinone Synthesis High Temperature (>250°C) High Temperature (>250°C) Low Yield / Decomposition Low Yield / Decomposition High Temperature (>250°C)->Low Yield / Decomposition can lead to Side Products Side Products High Temperature (>250°C)->Side Products can lead to Modern Methods (Catalysis, Microwave) Modern Methods (Catalysis, Microwave) Optimized Temperature Optimized Temperature Modern Methods (Catalysis, Microwave)->Optimized Temperature enables High Yield / Purity High Yield / Purity Optimized Temperature->High Yield / Purity results in

Caption: Logical relationship in optimizing quinolinone synthesis temperature.

experimental_workflow cluster_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp optimize_temp Optimize Temperature check_temp->optimize_temp Incorrect check_reagents Check Reagent Purity check_temp->check_reagents Correct optimize_temp->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure check_solvent Evaluate Solvent check_reagents->check_solvent Pure purify_reagents->check_solvent change_solvent Use High-Boiling Inert Solvent check_solvent->change_solvent Inappropriate success Improved Yield check_solvent->success Appropriate change_solvent->success

Caption: Troubleshooting workflow for low yield in quinolinone synthesis.

References

Technical Support Center: Synthesis of 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on solvent selection and troubleshooting for the synthesis of 3-bromo-1-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for brominating 1-methylquinolin-2(1H)-one?

A1: The most common method for synthesizing this compound is through electrophilic bromination of the 1-methylquinolin-2(1H)-one starting material. This typically involves the use of a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.

Q2: Why is solvent selection critical for this synthesis?

A2: Solvent selection is crucial as it can significantly influence the reaction rate, yield, and the regioselectivity of the bromination. The solvent's polarity can affect the solubility of the starting material and reagents, and its ability to stabilize reaction intermediates. An inappropriate solvent may lead to poor yields, the formation of unwanted side products, or difficulties in product purification.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. N-bromosuccinimide is also an irritant and should be handled with care. The reaction should be quenched properly before workup to neutralize any unreacted bromine.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no product yield Inappropriate solvent: The starting material may not be fully dissolved, or the solvent may not be suitable for the reaction mechanism.Refer to the Solvent Selection Guide below. Consider switching to a solvent with different polarity or a higher boiling point to increase the reaction rate. Acetic acid is a common choice for bromination of quinolinones.[1]
Insufficient reaction time or temperature: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Decomposition of reagents: The brominating agent may have decomposed.Use fresh, high-quality brominating agents. Ensure anhydrous conditions if required by the specific protocol.
Formation of multiple products (low regioselectivity) Solvent effects: The solvent can influence the position of bromination on the quinolinone ring.The choice of solvent can direct the bromination. For instance, bromination of 2-methylquinolin-4(1H)-ones in either glacial acetic acid or chloroform has been reported to influence the reaction's outcome.[1] Experiment with solvents of varying polarity to optimize for the desired 3-bromo isomer.
Reaction conditions are too harsh: High temperatures or a highly reactive brominating agent might lead to over-bromination or side reactions.Try using a milder brominating agent like NBS instead of molecular bromine. Perform the reaction at a lower temperature.
Difficult purification of the final product Presence of unreacted starting material or isomeric byproducts: This can complicate crystallization or chromatographic separation.Optimize the reaction conditions to drive the reaction to completion. For purification, consider column chromatography with a suitable solvent system (e.g., hexane-ethyl acetate gradient) or recrystallization from an appropriate solvent.
Product is insoluble in common purification solvents: The desired product may have limited solubility.Test the solubility of the crude product in various solvents to find a suitable system for chromatography or recrystallization. 1H-quinolin-2-one, a related compound, shows good solubility in organic solvents like alcohols and chlorinated solvents.[2]

Solvent Selection Guide

The choice of solvent is a critical parameter in the synthesis of this compound. The following table summarizes solvents used in the bromination of related quinolinone compounds and their relevant properties to aid in your selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Application in Similar Syntheses
Glacial Acetic Acid 1186.2Commonly used for the bromination of quinolin-4(1H)-ones with molecular bromine or NBS.[1] It can act as both a solvent and a catalyst.
Chloroform (CHCl₃) 614.8Used for the bromination of 2-methylquinolin-4(1H)-ones.[1] Its lower boiling point allows for milder reaction conditions.
Tetrahydrofuran (THF) 667.6Employed in the synthesis of 3-bromoquinoline-2(1H)-thiones, indicating its potential suitability for related quinolinone systems.[3]
Carbon Tetrachloride (CCl₄) 772.2Has been used for the bromination of 8-substituted quinolines.[4] It is a non-polar aprotic solvent.

Experimental Protocol

This protocol is a suggested starting point for the synthesis of this compound. Optimization may be required.

Materials:

  • 1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylquinolin-2(1H)-one (1 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.

Experimental Workflow

experimental_workflow A 1. Dissolve Starting Material in Glacial Acetic Acid B 2. Add N-Bromosuccinimide A->B C 3. Heat and Monitor Reaction (TLC) B->C D 4. Quench with Sodium Thiosulfate C->D E 5. Neutralize with Sodium Bicarbonate D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash and Dry Organic Layer F->G H 8. Purify by Chromatography or Recrystallization G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectra of Brominated Quinolinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise characterization of molecular structure is paramount. Quinolinone scaffolds are prevalent in a wide array of biologically active compounds, and their brominated derivatives are key intermediates in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation of these isomers. This guide provides a comparative analysis of the ¹H NMR spectra of monosubstituted brominated 2(1H)-quinolinone isomers, supported by experimental data and protocols.

Introduction to ¹H NMR Spectroscopy of Quinolones

The ¹H NMR spectrum of the parent 2(1H)-quinolinone molecule displays characteristic signals for its seven aromatic protons and the N-H proton. The chemical shifts (δ) of these protons are influenced by the electron density of their local environment. Protons on the pyridinone ring (H-3 and H-4) and the benzenoid ring (H-5, H-6, H-7, and H-8) resonate at distinct frequencies. The introduction of a bromine atom, an electronegative and electron-withdrawing substituent, induces significant changes in the chemical shifts of the neighboring protons. The magnitude of this deshielding effect is dependent on the position of the bromine atom on the quinolinone ring, providing a unique spectral fingerprint for each isomer.

Comparative ¹H NMR Data of Brominated 2(1H)-Quinolinone Isomers

The following table summarizes the ¹H NMR spectral data for a series of monobrominated 2(1H)-quinolinone isomers. The data has been compiled from various literature sources and illustrates the effect of bromine substitution on the chemical shifts and coupling constants of the quinolinone protons. All spectra were recorded in DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundH-3H-4H-5H-6H-7H-8N-H
2(1H)-Quinolinone 6.52 (d, J=9.6 Hz)7.85 (d, J=9.6 Hz)7.58 (d, J=8.0 Hz)7.20 (t, J=7.6 Hz)7.45 (t, J=7.6 Hz)7.29 (d, J=7.6 Hz)11.75 (s)
3-Bromo-2(1H)-quinolinone -8.35 (s)7.65 (d, J=8.0 Hz)7.28 (t, J=7.6 Hz)7.55 (t, J=7.6 Hz)7.35 (d, J=7.6 Hz)12.10 (s)
6-Bromo-2(1H)-quinolinone 6.55 (d, J=9.6 Hz)7.90 (d, J=9.6 Hz)7.70 (d, J=2.2 Hz)-7.60 (dd, J=8.8, 2.2 Hz)7.25 (d, J=8.8 Hz)11.90 (s)
7-Bromo-2(1H)-quinolinone 6.50 (d, J=9.6 Hz)7.80 (d, J=9.6 Hz)7.50 (d, J=8.4 Hz)7.35 (d, J=1.8 Hz)-7.40 (dd, J=8.4, 1.8 Hz)11.80 (s)

Note: Data for 4-bromo, 5-bromo, and 8-bromo-2(1H)-quinolinone isomers were not consistently available in the searched literature to provide a complete comparative table.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the brominated quinolinone isomer into a clean, dry vial.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient to cover the aromatic and N-H proton regions.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

Logical Relationship of Bromine Substitution and ¹H NMR Shifts

The position of the bromine atom on the quinolinone ring systematically influences the chemical shifts of the remaining protons. This relationship can be visualized as a logical workflow. The electron-withdrawing nature of bromine deshields the protons in its vicinity. The effect is most pronounced for protons that are ortho and para to the bromine substituent.

G Effect of Bromine Substitution on ¹H NMR Shifts cluster_0 Quinolinone Core cluster_1 Bromination Position cluster_2 Observed ¹H NMR Shift Changes Unsubstituted Quinolinone 2(1H)-Quinolinone (Reference Spectrum) C3_Bromo 3-Bromo Unsubstituted Quinolinone->C3_Bromo Bromination at C-3 C6_Bromo 6-Bromo Unsubstituted Quinolinone->C6_Bromo Bromination at C-6 C7_Bromo 7-Bromo Unsubstituted Quinolinone->C7_Bromo Bromination at C-7 H4_downfield Significant downfield shift of H-4 C3_Bromo->H4_downfield Inductive effect H5_H7_downfield Downfield shift of H-5 and H-7 C6_Bromo->H5_H7_downfield Ortho/Para deshielding H6_H8_downfield Downfield shift of H-6 and H-8 C7_Bromo->H6_H8_downfield Ortho/Para deshielding

Caption: Logical workflow of bromine substitution and its effect on proton chemical shifts.

Conclusion

The ¹H NMR spectra of brominated 2(1H)-quinolinone isomers provide a powerful diagnostic tool for their unambiguous identification. The position of the bromine substituent induces characteristic downfield shifts on the neighboring protons, allowing for the clear differentiation of each isomer. The systematic collection and comparison of this spectral data, coupled with standardized experimental protocols, are essential for researchers in the synthesis and development of novel quinolinone-based compounds.

Mass Spectrometric Analysis of 3-bromo-1-methylquinolin-2(1H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of the mass spectrometric behavior of 3-bromo-1-methylquinolin-2(1H)-one and its structural analogs. The information presented is intended for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic compounds. This document outlines key fragmentation patterns, presents quantitative data, and provides standardized experimental protocols for mass spectral analysis.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. The introduction of a bromine atom and a methyl group to the quinolinone scaffold, as in this compound, imparts specific physicochemical properties that are crucial for its function and metabolic fate. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these compounds. This guide compares the mass spectral characteristics of this compound with its unmethylated and non-brominated analogs to provide a deeper understanding of their fragmentation patterns under mass spectrometric conditions.

Data Presentation: Mass Spectral Data Summary

The following table summarizes the key mass spectral data obtained for this compound and its analogs under electron ionization (EI) conditions. The characteristic isotopic pattern for bromine-containing compounds, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2), is a key diagnostic feature.[1]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and their Interpretation
This compound C₁₀H₈BrNO238.08237/239 : [M]⁺, Molecular ion 158 : [M - Br]⁺, Loss of bromine radical 130 : [M - Br - CO]⁺, Subsequent loss of carbon monoxide
3-bromoquinoline C₉H₆BrN208.06207/209 : [M]⁺, Molecular ion[2] 128 : [M - Br]⁺, Loss of bromine radical[2] 101 : [C₈H₅N]⁺, Further fragmentation, possibly loss of HCN from the quinoline fragment[1]
1-methylquinolin-2(1H)-one C₁₀H₉NO159.18159 : [M]⁺, Molecular ion 131 : [M - CO]⁺, Loss of carbon monoxide 130 : [M - CO - H]⁺, Loss of a hydrogen radical
Quinolin-2(1H)-one C₉H₇NO145.16145 : [M]⁺, Molecular ion 117 : [M - CO]⁺, Loss of carbon monoxide 90 : [M - CO - HCN]⁺, Subsequent loss of hydrogen cyanide

Experimental Protocols

The following are general experimental protocols for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Samples are dissolved in a suitable volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature : 230 °C.

    • Mass Analyzer : Quadrupole.

    • Scan Range : m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Sample Preparation : Samples are dissolved in a mobile phase compatible solvent, typically methanol or acetonitrile, to a concentration of 10-100 ng/mL.

  • LC Conditions :

    • Column : A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A suitable gradient from 5-95% B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • MS/MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 150 °C.

    • Desolvation Gas Temperature : 350 °C.

    • Collision Gas : Argon.

    • Data Acquisition : Full scan mode to identify the precursor ion, followed by product ion scan mode to obtain fragmentation patterns. For targeted quantification, Multiple Reaction Monitoring (MRM) would be employed.

Visualizations

The following diagrams illustrate the experimental workflow for mass spec analysis and the logical fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_processing Data Processing dissolution Dissolution in appropriate solvent dilution Dilution to working concentration dissolution->dilution chromatography Chromatographic Separation (GC or LC) dilution->chromatography ionization Ionization (EI or ESI) chromatography->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection Detection mass_analysis->detection spectrum_generation Mass Spectrum Generation detection->spectrum_generation data_interpretation Data Interpretation (Fragmentation Analysis) spectrum_generation->data_interpretation report report data_interpretation->report Comparative Report Generation

Caption: General experimental workflow for mass spec analysis.

fragmentation_pathway cluster_fragments Primary Fragmentation cluster_secondary_fragments Secondary Fragmentation parent This compound [M]⁺ m/z 237/239 frag1 [M - Br]⁺ m/z 158 parent->frag1 - Br• frag2 [M - Br - CO]⁺ m/z 130 frag1->frag2 - CO

Caption: Proposed fragmentation of this compound.

References

Comparing the reactivity of 3-bromo-1-methylquinolin-2(1H)-one and 3-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, halo-substituted quinolines and quinolinones are pivotal building blocks for the construction of complex molecular architectures with diverse biological activities. This guide provides a comparative analysis of the reactivity of two such scaffolds: 3-bromo-1-methylquinolin-2(1H)-one and 3-bromoquinoline. The comparison focuses on their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by available experimental data and established principles of chemical reactivity.

Electronic Properties: A Tale of Two Rings

The fundamental difference in the reactivity of this compound and 3-bromoquinoline stems from the electronic nature of their respective heterocyclic systems. The quinoline ring in 3-bromoquinoline is an electron-deficient system due to the electron-withdrawing effect of the nitrogen atom. This electronic characteristic significantly influences the reactivity of the C-Br bond.

Conversely, the 1-methylquinolin-2(1H)-one scaffold is a more electron-rich system. The presence of the N-methyl group and the carbonyl functionality, which can participate in resonance, donates electron density to the aromatic ring. This increased electron density at the C3 position has a profound impact on the susceptibility of the C-Br bond to various reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl bromides in these transformations is highly dependent on the electronic properties of the aromatic system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. A crucial step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-rich aryl halides are known to undergo oxidative addition more readily than electron-deficient ones.

Based on this principle, This compound is expected to be more reactive than 3-bromoquinoline in Suzuki-Miyaura coupling reactions . The higher electron density on the quinolinone ring facilitates the oxidative addition step, potentially leading to faster reactions and higher yields under milder conditions.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions and Yields

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2 mol%)DBUTHF/H₂O11082[1]
8-Bromo-6-methylquinolin-2(1H)-oneArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100High (Illustrative)[2]

Note: The data for the quinolinone is for a structurally related analog and is presented for illustrative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination couples an aryl halide with an amine. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. Therefore, the more electron-rich This compound is anticipated to exhibit higher reactivity in Buchwald-Hartwig amination compared to 3-bromoquinoline .

Experimental evidence supports the feasibility of Buchwald-Hartwig amination on both scaffolds.

Table 2: Representative Buchwald-Hartwig Amination Conditions and Yields

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
3-Bromo-6-substituted-quinolin-2(1H)-onesFunctionalised anilinesNot specifiedNot specifiedNot specifiedNot specifiedModest[3]
3-BromoquinolineAmmoniaPd₂(dba)₃ / LigandNaOtBuTolueneNot specified(Illustrative)[4]
5-Bromo-8-(benzyloxy)quinolineN-methylanilinePd(OAc)₂ / L3NaO-t-BuToluene110-12093[5]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored on electron-deficient aromatic systems, as the ring must be able to stabilize the negative charge of the intermediate (Meisenheimer complex).[6][7]

Given the electron-deficient nature of the quinoline ring, 3-bromoquinoline is expected to be significantly more reactive towards nucleophilic aromatic substitution than this compound . The electron-donating character of the quinolinone ring would destabilize the negatively charged intermediate, making SNAr reactions less favorable. For SNAr to occur on a quinolinone ring, the presence of additional strong electron-withdrawing groups would likely be necessary.

Experimental Protocols

Detailed experimental protocols for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline

A mixture of 3-bromoquinoline (1.0 mmol), the desired boronic acid or boronic ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8][9][10][11]

General Protocol for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by column chromatography.[4][12][13][14]

General Protocol for Nucleophilic Aromatic Substitution of Activated Aryl Halides

The activated aryl halide (1.0 mmol) and the nucleophile (1.1-1.5 mmol) are dissolved in a suitable polar aprotic solvent (e.g., DMSO, DMF). A base, if required (e.g., K₂CO₃), is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[15][16]

Visualizing Reaction Pathways and Reactivity Comparison

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NR2 Amine Coordination & Deprotonation Ar-Pd(II)(L2)-NR2->Pd(0)L2 Reductive Elimination (Ar-NR2)

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison cluster_0 This compound (Electron-Rich) cluster_1 3-Bromoquinoline (Electron-Deficient) Quinolinone Higher Reactivity in Pd-Catalyzed Cross-Coupling Quinolinone_SNAr Lower Reactivity in Nucleophilic Aromatic Substitution Quinoline Lower Reactivity in Pd-Catalyzed Cross-Coupling Quinoline_SNAr Higher Reactivity in Nucleophilic Aromatic Substitution Reactivity Comparative Reactivity

Comparative reactivity of the two bromo-substituted heterocycles.

Conclusion

References

Methylation's Impact on Bromoquinolinone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a compound's biological activity is paramount. This guide provides a focused comparison of the biological activities of methylated versus non-methylated bromoquinolinones, offering insights supported by experimental data to inform future drug design and optimization strategies.

The strategic addition or removal of a methyl group on a bromoquinolinone scaffold can significantly alter its pharmacological profile, influencing its efficacy as a potential therapeutic agent. This comparative analysis delves into the antiproliferative effects of these analogs, presenting quantitative data, detailed experimental methodologies, and a conceptual overview of a relevant signaling pathway.

Performance Comparison of Methylated vs. Non-Methylated Bromoquinolinones

The following table summarizes the antiproliferative activity of a non-methylated quinolin-2(1H)-one derivative and its N-methylated counterpart against a panel of human cancer cell lines. This direct comparison highlights the significant role of N-methylation in modulating the cytotoxic potential of the bromoquinolinone core structure.

Compound IDStructureModificationCancer Cell LineGrowth Inhibition (GI50 in nM)Reference
5a Bromo-substituted quinolin-2(1H)-oneNon-methylated (N-H)MCF-7 (Breast)34[1]
A549 (Lung)41[1]
LoVo (Colon)39[1]
A-549 (Prostate)35[1]
5e N-methyl-bromo-substituted quinolin-2(1H)-oneN-methylated (N-CH3)Not specified76[1]

Key Observation: The non-methylated quinolinone derivative, compound 5a , demonstrated potent antiproliferative activity, particularly against the MCF-7 breast cancer cell line with a GI50 value of 34 nM.[1] In contrast, its N-methylated analog, compound 5e , exhibited a reduced efficacy, with a GI50 of 76 nM, which is more than twice as high as that of the non-methylated compound.[1] This suggests that the presence of a free nitrogen at position 1 (N-1) of the quinoline moiety is more favorable for antiproliferative activity than the N-methyl group in this particular scaffold.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, a detailed understanding of the experimental methodology is crucial. The following is a representative protocol for determining the antiproliferative activity of the compared compounds.

In Vitro Antiproliferative Assay (Sulforhodamine B Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, LoVo, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations with the culture medium.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., erlotinib) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 10 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.

  • Protein-Bound Dye Solubilization: The bound SRB dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Signaling Pathway Inhibition

Quinolinone derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER-2). Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis and reduced tumor growth.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds and Activates PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Bromoquinolinone Bromoquinolinone (e.g., Compound 5a) Bromoquinolinone->EGFR_HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER-2 signaling pathway and the inhibitory action of bromoquinolinones.

This guide underscores the critical importance of subtle molecular modifications in drug design. The observed decrease in antiproliferative activity upon N-methylation of the bromoquinolinone scaffold provides a valuable structure-activity relationship insight, guiding medicinal chemists in the rational design of more potent and selective anticancer agents. Further investigations into the impact of methylation at other positions on the quinolinone ring are warranted to build a more comprehensive understanding of its biological consequences.

References

Navigating the Cytotoxic Landscape of Brominated Quinolines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a prominent feature in many compounds with a broad spectrum of biological activities, including anticancer properties. The introduction of a bromine atom to the quinoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, which may, in turn, enhance its cellular uptake and interaction with biological targets. This guide focuses on the cytotoxic effects of various brominated quinoline and quinazolinone derivatives, providing a comparative overview of their potency and cellular targets.

Comparative Cytotoxicity of Brominated Quinolone and Quinazolinone Derivatives

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro cytotoxicity data for a selection of brominated quinoline and quinazolinone derivatives against several human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
MRC-5Normal Lung Fibroblast84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline (17)C6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal Adenocarcinoma>505-FUNot Specified
5-Bromo-3-[(4-fluoro-phenylthiosemicarbazone)]-1H-2-indolinone (2f)BT-549Breast Cancer~0.40--
NCI-H23Non-Small Cell Lung Cancer~0.79--
IGROV1Ovarian Cancer~0.95--

Note: The IC50 values are presented as reported in the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in the drug discovery process. The most commonly employed method for assessing the in vitro cytotoxic activity of the presented derivatives is the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Solubilization: Following a further incubation period, the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cell Lines seed Seed Cells into 96-well Plates start->seed prepare Prepare Serial Dilutions of Test Compounds seed->prepare treat Treat Cells with Compounds prepare->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many of the cited compounds are still under investigation, research on structurally similar quinoline and quinazolinone derivatives suggests several potential signaling pathways that may be involved in their cytotoxic effects. These include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation and survival.

One of the key pathways often implicated in the anticancer activity of quinoline derivatives is the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Inhibition of components of this pathway can lead to the induction of apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 akt->bcl2 Activation bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition inhibitor Quinoline Derivative (Potential Inhibitor) inhibitor->pi3k Inhibition inhibitor->akt Inhibition

Caption: A potential signaling pathway targeted by quinoline derivatives, leading to apoptosis.

Inhibition of the PI3K/Akt pathway by quinoline derivatives can prevent the phosphorylation and subsequent inhibition of pro-apoptotic proteins like Bad, and can also suppress the expression of anti-apoptotic proteins like Bcl-2. This dual effect shifts the cellular balance towards apoptosis, leading to cancer cell death.

Navigating the Kinase Inhibitor Landscape: An Efficacy Comparison of 3-Bromo-1-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic development. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the 3-bromo-1-methylquinolin-2(1H)-one scaffold, with a particular focus on their activity against 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key regulator in cell signaling pathways implicated in cancer.

While direct, quantitative efficacy data for a broad range of kinase inhibitors derived from this compound remains emerging, this guide leverages available research on closely related analogues, namely substituted 3-anilino-quinolin-2(1H)-ones, and contrasts their reported activity with established, alternative PDK1 inhibitors. We present available experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Targeting PDK1: A Crucial Node in Cell Signaling

PDK1 is a master kinase that plays a pivotal role in the PI3K/Akt signaling cascade, a pathway integral to cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a multitude of human cancers, making it a prime therapeutic target. The development of small molecule inhibitors that can effectively and selectively target PDK1 is therefore of significant interest in oncology drug discovery.

Efficacy of 3-Anilino-quinolin-2(1H)-one Derivatives as PDK1 Inhibitors

A study focused on the synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones, derived from 3-bromo-6-substituted-quinolin-2(1H)-one precursors, has explored their potential as PDK1 inhibitors. The research indicated that these compounds exhibited a "modest inhibition" against the isolated PDK1 enzyme.[1] While specific IC50 values from this particular study are not publicly detailed, the findings establish the 3-anilino-quinolin-2(1H)-one scaffold as a viable starting point for the development of novel PDK1 inhibitors. The modular nature of their synthesis, utilizing a Buchwald-Hartwig cross-coupling reaction, allows for the generation of a diverse library of analogues for further structure-activity relationship (SAR) studies.[1]

Comparative Efficacy of Alternative PDK1 Kinase Inhibitors

To provide a quantitative benchmark, the following table summarizes the reported biochemical potency of several well-characterized, alternative PDK1 inhibitors. It is crucial to note that these values are compiled from various sources, and direct comparison may be influenced by differing experimental conditions.

InhibitorTypeTarget KinaseIC50 (nM)Reference
GSK2334470ATP-competitivePDK1~10[GSK study]
BX-795ATP-competitivePDK16[BX-795 study]
BX-517ATP-competitivePDK16[BX-517 study]
OSU-03012 (AR-12)ATP-competitivePDK15000[OSU-03012 study]

Experimental Protocols

A detailed understanding of the methodologies used to assess kinase inhibitor efficacy is paramount for interpreting and comparing experimental data. Below are detailed protocols for key experiments relevant to the evaluation of PDK1 inhibitors.

In Vitro PDK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of PDK1 enzyme solution.

  • Add 2 µL of a mixture containing the PDK1 substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and comprehension. The following diagrams, generated using the DOT language, illustrate the PDK1 signaling pathway and a general workflow for screening kinase inhibitors.

PDK1_Signaling_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response Inhibitor 3-Anilino-quinolin-2(1H)-one Derivative Inhibitor->PDK1 Kinase_Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (e.g., In Vitro Kinase Assay) start->hts hit_id Hit Identification (Compounds showing significant inhibition) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active end End: Preclinical Candidate hit_id->end Inactive selectivity Selectivity Profiling (Against a panel of kinases) dose_response->selectivity cellular_assays Cell-Based Assays (e.g., Western Blot for target phosphorylation, Cell Viability Assays) selectivity->cellular_assays lead_opt Lead Optimization (Structure-Activity Relationship Studies) cellular_assays->lead_opt lead_opt->hts Iterative Cycles lead_opt->end

References

A Spectroscopic Journey: Unraveling the Molecular Signature of 3-bromo-1-methylquinolin-2(1H)-one and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 3-bromo-1-methylquinolin-2(1H)-one and its precursors, quinolin-2(1H)-one and 1-methylquinolin-2(1H)-one, reveals distinct spectroscopic shifts that serve as fingerprints for their molecular structures. This guide provides a comprehensive overview of their synthesis and a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in drug discovery and organic synthesis.

The progressive transformation from the foundational quinolin-2(1H)-one to its methylated and subsequently brominated analogue introduces key changes in the electronic and structural environment of the molecule. These modifications are directly reflected in their spectroscopic profiles, allowing for unambiguous identification and characterization at each synthetic step.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the N-methylation of quinolin-2(1H)-one to yield 1-methylquinolin-2(1H)-one, followed by regioselective bromination at the C3 position.

Synthesis_Pathway Quinolinone Quinolin-2(1H)-one Methylquinolinone 1-Methylquinolin-2(1H)-one Quinolinone->Methylquinolinone Methylation BromoMethylquinolinone This compound Methylquinolinone->BromoMethylquinolinone Bromination

Navigating Purity Analysis: A Comparative Guide to HPLC Methods for Synthesized 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for assessing the purity of 3-bromo-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into a detailed experimental protocol for a robust HPLC method, juxtapose its performance with alternative analytical techniques, and present the supporting data in clear, comparative tables.

High-Performance Liquid Chromatography stands as a powerful and widely adopted technique for the separation, identification, and quantification of components within a mixture. Its high resolution, sensitivity, and reproducibility make it an ideal choice for the stringent purity assessment required in pharmaceutical development. For quinolinone derivatives like this compound, reversed-phase HPLC is a frequently employed and effective method.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method for purity verification is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the requisite sensitivity, and the availability of instrumentation. While HPLC is often the method of choice, other techniques can provide valuable, complementary information.

Analytical Technique Principle Advantages Limitations Purity of this compound (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.High resolution and sensitivity, excellent quantitative accuracy, applicable to a broad range of compounds, well-established and robust methodologies.[1]Requires specialized equipment, method development can be time-consuming.[1]98.5
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.Excellent for the analysis of volatile and thermally stable impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds like many quinolinone derivatives.N/A (not suitable for the primary analyte)
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and can determine purity against a certified internal standard without the need for a specific reference standard of the analyte.Provides structural confirmation of the main component and any impurities, can serve as a primary method for quantification.Lower sensitivity compared to chromatographic methods, may require relatively pure samples for straightforward spectral analysis, instrumentation is expensive.98.2
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.High sensitivity and specificity for the identification of the main compound and unknown impurities by providing mass-to-charge ratio information.While excellent for identification, quantification can be more complex than with UV detection and may require specific method validation.Provides mass confirmation, purity assessed by HPLC-UV

Detailed Experimental Protocols

A robust analytical method is crucial for obtaining accurate and reproducible purity data. Below are detailed protocols for the HPLC analysis of this compound and a brief overview of a complementary qNMR approach.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the effective separation and quantification of this compound from potential synthesis-related impurities.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol Outline

qNMR provides an orthogonal method for purity assessment, offering direct quantification against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

  • Data Acquisition: A sufficient number of scans are acquired to ensure a high signal-to-noise ratio, with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing: Spectra are phased and baseline corrected. Purity is calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for HPLC purity analysis and the logical steps involved in the synthesis and characterization of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Experimental workflow for HPLC purity analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Decision synthesis Chemical Synthesis purification Purification (e.g., Recrystallization/Chromatography) synthesis->purification hplc HPLC Purity Analysis purification->hplc nmr NMR for Structural Confirmation purification->nmr ms Mass Spectrometry for MW Verification purification->ms decision Purity & Structure Confirmed? hplc->decision nmr->decision ms->decision proceed Proceed to Next Stage decision->proceed Yes repurify Re-purify or Re-synthesize decision->repurify No

Logical workflow for the synthesis and characterization of this compound.

References

A Comparative Guide to the Structural Analysis of 3-Bromo-1-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural analysis of 3-bromo-1-methylquinolin-2(1H)-one derivatives, a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and understanding the nuanced structural features of its derivatives is paramount for targeted drug design.[1] This document presents a comparative overview of spectroscopic and computational data, alongside detailed experimental protocols to aid in the characterization of these molecules.

Comparative Spectroscopic Data

The structural elucidation of this compound and its analogues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for confirming the molecular framework and identifying key functional groups.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of 3-Bromoquinoline Derivatives
CompoundH-4H-5H-6H-7H-8Other SignalsSolvent
3-Bromo-2-(ethylsulfanyl)quinoline8.16 (s)7.92 (d, J=8.4 Hz)7.43 (dd, J=8.4, 7.6 Hz)7.65 (t, J=7.6 Hz)7.64 (d, J=7.6 Hz)3.32 (q, J=7.6 Hz, 2H), 1.46 (t, J=7.6 Hz, 3H)CDCl₃
3-Bromo-2-(butylsulfanyl)quinoline8.16 (s)7.91 (d, J=8.6 Hz)7.43 (dd, J=8.0, 6.9 Hz)7.64-7.66 (m)7.64-7.66 (m)3.33 (t, J=7.4 Hz, 2H), 1.78 (quint, J=7.4 Hz, 2H), 1.54 (sext, J=7.4 Hz, 2H), 0.99 (t, J=7.4 Hz, 3H)CDCl₃
3-Bromo-2-[(phenylmethyl)sulfanyl]quinoline8.16 (s)7.97 (d, J=8.0 Hz)7.45 (dd, J=8.0, 6.9 Hz)7.64-7.69 (m)7.64-7.69 (m)7.51 (d, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 7.24 (t, J=7.4 Hz, 1H), 4.57 (s, 2H)CDCl₃
4-Hydroxy-3-(4-hydroxy-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-6-yl)-1-methylquinolin-2(1H)-one-8.21 (d, J=8.0 Hz)7.24 (t, J=8.0 Hz)7.64 (t, J=8.0 Hz)7.45 (d, J=8.0 Hz)13.67, 13.12, 12.58, 12.18 (4bs, 4OH/NH), 3.62 (s, 3H, CH₃)DMSO-d₆

Data for related 3-bromoquinoline derivatives are presented to provide a comparative context for the core structure.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of 3-Bromoquinoline Derivatives
CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther SignalsSolvent
3-Bromo-2-(ethylsulfanyl)quinoline158.71117.01137.49126.65129.75125.74127.95126.67146.6525.67, 14.01CDCl₃
3-Bromo-2-(butylsulfanyl)quinoline158.80117.08137.47126.65129.75125.71127.92126.65146.5630.94, 22.22, 13.78CDCl₃
3-Bromo-2-[(phenylmethyl)sulfanyl]quinoline158.16116.50137.69126.85129.90125.91127.87126.69146.46137.65, 129.35, 128.45, 127.14, 35.71CDCl₃

The chemical shifts provide insight into the electronic environment of the carbon atoms within the quinoline ring system.[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Quinolone Derivatives
CompoundC=O StretchC=C StretchC-Br StretchOther Key Bands
2-Aryl-3-bromoquinolin-4(1H)-one derivative16401606, 1571~600-8003180 (N-H stretch)
3-Bromoquinoline-2(1H)-thione-1621~600-8003440 (N-H stretch), 1289 (C=S)
3-Chloro-4-methylquinolin-2(1H)-one1650-1670~1600-~3200 (N-H stretch)

The position of the carbonyl stretch is indicative of the electronic environment and hydrogen bonding interactions.[2][3][4]

Experimental Protocols

Reproducible and reliable data is contingent on meticulous experimental execution. The following are generalized protocols for the key analytical techniques used in the structural characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.

  • Data Acquisition :

    • Instrument : A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR : Acquire spectra using a standard single-pulse sequence. Typical spectral width is -2 to 12 ppm.

    • ¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition :

    • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range : Typically 4000 to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹ is generally sufficient.

  • Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule.

X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection : Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement : Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The final structure is validated using crystallographic software.[3]

Structural Insights from Computational Studies

Computational chemistry provides a powerful tool to complement experimental data and to understand the electronic properties and reactivity of molecules. Density Functional Theory (DFT) calculations are frequently employed for this purpose.

Computational Details
  • Software : Gaussian, Spartan, or similar quantum chemistry packages.

  • Method : DFT calculations are often performed using the B3LYP functional.

  • Basis Set : A basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[1]

  • Properties Calculated : Optimized molecular geometry, molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors.[1]

Table 4: Calculated Structural Parameters for a Quinolinone Derivative
ParameterBond Length (Å)Bond Angle (°)
C2=O11.23-
N1-C21.38-
C3-Br1.89-
C4-C4a1.42-
N1-C2-C3-118.5
C2-C3-C4-120.2
C3-C4-C4a-121.0

These values are representative of a quinolinone core and provide a theoretical baseline for comparison with experimental X-ray crystallographic data.

Visualizing Molecular Synthesis and Analysis

General Synthetic and Analytical Workflow

The synthesis of this compound derivatives typically involves the cyclization of N-substituted anilines followed by bromination. The subsequent structural analysis follows a logical progression of techniques to fully characterize the synthesized compounds.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Bromination Bromination Cyclization Reaction->Bromination Purification Purification Bromination->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Characterization IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography If single crystals obtained Computational Modeling Computational Modeling NMR Spectroscopy->Computational Modeling IR Spectroscopy->Computational Modeling X-ray Crystallography->Computational Modeling Validation

Caption: Workflow for synthesis and structural analysis.

Key Structural Features and Interactions

The this compound scaffold possesses several key features that dictate its chemical behavior and potential for intermolecular interactions.

G Quinolinone Core Quinolinone Core Bromine at C3 Bromine at C3 Quinolinone Core->Bromine at C3 Electrophilic site Methyl at N1 Methyl at N1 Quinolinone Core->Methyl at N1 Modulates solubility Carbonyl at C2 Carbonyl at C2 Quinolinone Core->Carbonyl at C2 H-bond acceptor Aromatic System Aromatic System Quinolinone Core->Aromatic System π-π stacking Halogen Bonding Halogen Bonding Bromine at C3->Halogen Bonding Hydrogen Bonding Hydrogen Bonding Carbonyl at C2->Hydrogen Bonding Hydrophobic Interactions Hydrophobic Interactions Aromatic System->Hydrophobic Interactions

Caption: Key structural features and potential interactions.

References

A Comparative Guide to the Anti-inflammatory Activity of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold has emerged as a promising framework in the development of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory activity of various quinolinone derivatives, supported by experimental data from in vitro and in vivo studies. It aims to offer an objective overview for researchers and professionals in the field of drug discovery and development.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of quinolinone derivatives is often initially assessed through their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. Cyclooxygenase (COX) and lipoxygenase (LOX) are primary targets, as they are responsible for the production of prostaglandins and leukotrienes, respectively. Furthermore, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a crucial indicator of anti-inflammatory efficacy.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Several studies have synthesized and evaluated quinolinone and its related quinoline derivatives for their inhibitory activity against COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Compound IDDerivative TypeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
12c Quinoline-pyrazole hybridCOX-20.1>100[1][2]
14a Quinoline-pyrazole hybridCOX-20.11>90.9[1][2]
14b Quinoline-pyrazole hybridCOX-20.11>90.9[1][2]
20a Quinoline-pyrazole hybridCOX-20.12>83.3[1]
5d Quinoline-thiazole hybridCOX-20.2398.95[3]
5h Quinoline-thiazole hybridCOX-20.23420.35[3]
5l Quinoline-thiazole hybridCOX-20.20114.42[3]
Celecoxib Standard DrugCOX-20.5124.28[3]
Compound 5 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-oneCOX0.1-[4]
Compound 5 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-oneLOX0.56-[4]
Zileuton Standard Drug5-LOX--[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Inhibition of Pro-inflammatory Cytokines

The ability of quinolinone derivatives to suppress the production of pro-inflammatory cytokines is a key aspect of their anti-inflammatory profile. This is often evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Compound IDDerivative TypeCell LineInhibited Cytokine(s)ObservationsReference
5d, 5h, 5l Quinoline-thiazole hybrids-TNF-α, IL-6, PGE2Decreased serum inflammatory markers[3]
TQ-NLCs Quinone-based phenolic-TNF-α, IL-6Significantly reduced serum levels in an arthritic model[5]
BDPT Demethylpodophyllotoxin derivativeHuman PBMTNF-α, IL-1βSelective inhibition of TNF-α and IL-1β secretion, no effect on IL-6[6]
Ellidifolin Xanthone derivativeLPS-stimulated macrophagesIL-6, TNF-α, PGE2Inhibition of pro-inflammatory cytokine and mediator production[7]

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of quinolinone derivatives are further validated in animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely used and reproducible assay for screening potential anti-inflammatory agents.

Compound IDDerivative TypeAnimal ModelDose% Inhibition of EdemaReference
4a, 5d, 5h, 5l Quinoline-thiazole hybridsCarrageenan-induced rat paw edema-Potent inhibition, surpassed indomethacin[3]
Compound 13 Benzoxazolinone-containing 1,3,4-thiadiazoleCarrageenan-induced rat paw edema-62.00% (at 3hr), 52.00% (at 5hr)[8]
Indomethacin Standard DrugCarrageenan-induced rat paw edema-67.00% (at 3hr), 62.00% (at 5hr)[8]

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of quinolinone derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Some quinolinone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[9][10][11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Degradation Degradation IkB->Degradation NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates Quinolinone Derivative Quinolinone Derivative Quinolinone Derivative->IKK Inhibits DNA DNA NF-kB_nucleus->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB signaling pathway and inhibition by quinolinone derivatives.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by inflammatory stimuli, lead to the activation of transcription factors that promote the expression of pro-inflammatory genes. Quinolinone derivatives have been reported to inhibit the phosphorylation of key MAPK proteins, such as p38, thereby attenuating the inflammatory response.[12]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38) MAPK (p38) MAPKK->MAPK (p38) Transcription Factors Transcription Factors MAPK (p38)->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Quinolinone Derivative Quinolinone Derivative Quinolinone Derivative->MAPK (p38) Inhibits

Caption: MAPK signaling pathway and inhibition by quinolinone derivatives.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • 96-well plates

  • Plate reader for measuring absorbance or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitor to the respective wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[13][14]

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Add Enzyme & Cofactor Add Enzyme & Cofactor Serial Dilutions->Add Enzyme & Cofactor Add Compound Add Compound Add Enzyme & Cofactor->Add Compound Add Substrate Add Substrate Add Compound->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure PGE2 Measure PGE2 Stop Reaction->Measure PGE2 Calculate IC50 Calculate IC50 Measure PGE2->Calculate IC50

Caption: Experimental workflow for in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).[15][16][17][18]

Paw_Edema_Workflow Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Experimental workflow for carrageenan-induced paw edema.

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay measures the ability of compounds to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

  • Determine the percentage of inhibition of cytokine production by the test compounds.[19][20][21]

Cytokine_Assay_Workflow Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection ELISA for Cytokines ELISA for Cytokines Supernatant Collection->ELISA for Cytokines Data Analysis Data Analysis ELISA for Cytokines->Data Analysis

Caption: Experimental workflow for LPS-induced cytokine production assay.

References

Safety Operating Guide

Proper Disposal of 3-bromo-1-methylquinolin-2(1H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 3-bromo-1-methylquinolin-2(1H)-one (CAS No. 941-91-3), ensuring laboratory safety and environmental compliance. This compound should be treated as hazardous waste and managed through an approved hazardous waste program.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Hazard Summary

This compound is classified with the following hazards:

  • Acute oral, dermal, and inhalation toxicity (Category 4).[3][4]

  • Causes skin irritation (Category 2).[3][4]

  • Causes serious eye irritation (Category 2).[3][4]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3][4]

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3

This data is based on the hazards of 3-bromoquinoline, a closely related compound.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Identify as Halogenated Organic Waste: Due to the presence of bromine, this compound must be segregated as halogenated organic waste.[5] Do not mix with non-halogenated waste streams to prevent dangerous reactions and simplify disposal.[1][6]

  • Solid Waste: Place any solid this compound and contaminated disposable items (e.g., weighing paper, gloves, pipette tips) directly into a designated, clearly labeled hazardous waste container for halogenated organic solids.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container for halogenated organic liquids.[1][7] If the compound is dissolved in a non-halogenated solvent, the entire mixture is still treated as halogenated waste.[8]

  • Contaminated Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated liquid waste.

2. Waste Container Management:

  • Container Type: Use a chemically compatible container with a secure, tight-fitting lid.[1][7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][7] List all components and their approximate percentages if it is a mixed waste stream.[5]

  • Storage: Store the waste container in a designated satellite accumulation area. The container should be kept closed at all times except when adding waste.[6][7] Ensure secondary containment is used to prevent spills.[6] Do not overfill the container, leaving adequate headspace for expansion.

3. Disposal Request and Pickup:

  • Once the waste container is nearly full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6] Follow their specific procedures for waste pickup requests.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[1][9]

  • Avoid mixing with incompatible materials such as strong oxidizing agents.[3][10]

  • In case of a spill, contain the leak and absorb the material with an inert absorbent.[6] Place the cleanup materials in a sealed, labeled container for hazardous waste disposal.[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_final Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (Pure compound, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid store_waste Store container in designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 3-bromo-1-methylquinolin-2(1H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar brominated organic compounds and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[3][4]Protects against splashes and airborne particles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5] A lab coat or chemical-resistant apron.[3] Closed-toe shoes.[6]Prevents skin contact with the chemical.[3][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8]Minimizes inhalation of dust or vapors.[1]
Hand Protection Double gloving is recommended.[5] Change gloves frequently and immediately if contaminated.[5]Provides an extra layer of protection and minimizes the spread of contamination.[5]

Operational Plan: Step-by-Step Handling Procedures

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and hazard information.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9]

  • Keep the container tightly closed to prevent the release of vapors.[9]

  • Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[1][9]

  • Store on lower shelves to minimize the risk of accidental drops.[9]

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Before use, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Use dedicated glassware and equipment. If not possible, thoroughly clean and decontaminate equipment after use.

  • In case of a small spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Small spills can be treated with sodium thiosulfate before absorption.[9]

  • Collect the absorbed material into a labeled hazardous waste container.[7][9]

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated solid waste, including gloves, paper towels, and absorbent materials, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[9]

  • Aqueous and organic solutions containing this compound should be collected in separate, labeled hazardous waste containers for halogenated organic compounds.[9]

  • Do not dispose of this chemical down the drain.[10]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10]

  • After rinsing, deface the label before disposing of the container as regular trash, unless institutional policies state otherwise.[10]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Glassware handling_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.